N-methoxy-N,4-dimethylbenzamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methoxy-N,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVXYRFUSRSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408645 | |
| Record name | N-methoxy-N,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122334-36-5 | |
| Record name | N-methoxy-N,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methoxy-N,4-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-methoxy-N,4-dimethylbenzamide: A Technical Overview for Chemical Research
CAS Number: 122334-36-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methoxy-N,4-dimethylbenzamide, a member of the Weinreb amide class of compounds. Due to the limited availability of published research specifically on this molecule, this document combines available data with established principles for this class of reagents to offer a thorough technical resource.
Core Compound Data
This compound is a substituted aromatic Weinreb amide. These amides are notable for their utility in organic synthesis, particularly in the formation of ketones from organometallic reagents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to Almost colorless clear liquid | --INVALID-LINK-- |
| Purity | >95.0% (GC) | --INVALID-LINK-- |
| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |
Spectroscopic Data
While a complete set of spectroscopic data is not available in published literature, the following ¹³C NMR data has been reported.
| Data Type | Details |
| ¹³C NMR Spectrum | A ¹³C NMR spectrum is available on PubChem, provided by John Wiley & Sons, Inc.[1] |
Proposed Synthesis Protocol
Reaction: 4-methylbenzoyl chloride + N,O-dimethylhydroxylamine hydrochloride → this compound
Materials:
-
4-methylbenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, add the base (e.g., pyridine or triethylamine) dropwise.
-
Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Slowly add a solution of 4-methylbenzoyl chloride in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Synthetic Utility: The Weinreb Ketone Synthesis
The primary utility of this compound is as a precursor in the Weinreb ketone synthesis. This reaction allows for the formation of ketones from the reaction of the Weinreb amide with organometallic reagents, such as Grignard reagents or organolithium compounds. A key advantage of this method is that the intermediate tetrahedral adduct is stabilized by chelation of the methoxy group to the metal, preventing the over-addition that leads to tertiary alcohols, a common side product in reactions with other carboxylic acid derivatives.[2]
The general mechanism involves the nucleophilic addition of the organometallic reagent to the amide carbonyl, forming a stable, chelated intermediate. This intermediate does not collapse to the ketone until acidic workup.
Biological and Pharmacological Activity
There is currently no publicly available data on the biological or pharmacological activity of this compound. Its primary known application is in the field of organic synthesis. Researchers in drug development may find its utility in the construction of more complex molecules with potential therapeutic applications.
Visualizations
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
General Mechanism of Weinreb Ketone Synthesis
Caption: General mechanism of the Weinreb ketone synthesis.
Safety Information
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.[1]
References
physical and chemical properties of N-methoxy-N,4-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N,4-dimethylbenzamide is a chemical compound belonging to the class of Weinreb amides. These amides, characterized by the N-methoxy-N-methylamide functional group, are notable for their utility in organic synthesis, particularly in the formation of ketones from various nucleophiles without the common side reaction of over-addition that can occur with other carboxylic acid derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known reactivity and potential biological significance.
Core Physical and Chemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK--[1] |
| CAS Number | 122334-36-5 | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Appearance | Colorless to Almost colorless clear liquid | --INVALID-LINK-- |
| Boiling Point (Predicted) | 318.4 ± 21.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.070 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Solubility | While specific quantitative data is limited, related compounds like N,N-dimethylbenzamide are slightly soluble in water and highly soluble in organic solvents such as ethanol, acetone, and chloroform. It is anticipated that this compound exhibits similar solubility characteristics. | |
| Stability | Stable under standard laboratory conditions. | |
| Hazards | Causes skin irritation and serious eye irritation. | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
The synthesis of this compound, a Weinreb amide, is most commonly achieved through the coupling of 4-methylbenzoic acid with N,O-dimethylhydroxylamine. This reaction typically employs a coupling agent to activate the carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of Weinreb amides.
Materials:
-
4-methylbenzoic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) or N,N-diisopropylethylamine (2.2 eq) dropwise to the stirred suspension.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a clear oil.
Spectroscopic Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to show distinct signals corresponding to the aromatic and methyl protons and carbons. Unlike some ortho-substituted N-methoxy-N-methylbenzamides that can exhibit broad signals due to restricted rotation around the amide C-N bond (rotamers), the para-substituted this compound is expected to show sharp signals at room temperature.
-
¹H NMR: The spectrum should feature a singlet for the aromatic methyl group protons, two distinct singlets for the N-methyl and O-methyl protons, and a pair of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum will show signals for the methyl carbons, the aromatic carbons (with distinct chemical shifts for the substituted and unsubstituted carbons), and the carbonyl carbon of the amide.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (179.22 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for Weinreb amides involve cleavage of the N-O bond, the N-C(O) bond, and fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
Key Absorptions: Expect strong absorption bands corresponding to the C=O stretching of the amide group (typically around 1630-1680 cm⁻¹), C-N stretching, and C-H stretching of the aromatic and methyl groups.
Reactivity and Applications in Synthesis
The primary utility of this compound lies in its role as a Weinreb amide. This functionality allows for the controlled addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol. This makes this compound a valuable precursor for the synthesis of various ketones.
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// Edges Start -> Coupling; Coupling -> Workup; Workup -> Purification; Purification -> Product; Product -> Analysis [style=dashed]; Analysis -> NMR; Analysis -> MS; Analysis -> IR; } dot Caption: Workflow for the synthesis and analysis of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the biological activity of this compound. While some methoxybenzamide derivatives have been investigated for various pharmacological activities, including as inhibitors of the Hedgehog signaling pathway, there are no direct studies linking this compound to this or any other specific cellular signaling pathway. The potential for biological activity exists due to its structural features, but this remains an area for future research.
Conclusion
This compound is a valuable synthetic intermediate, particularly for the controlled synthesis of ketones. Its physical and chemical properties are well-defined, and its synthesis is achievable through standard amide coupling methodologies. While its direct biological activities have not been extensively explored, its utility in the synthesis of more complex molecules makes it a relevant compound for researchers in medicinal chemistry and drug development. Further investigation into its biological profile could reveal novel applications for this versatile molecule.
References
An In-depth Technical Guide on N-methoxy-N,4-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular structure and weight of N-methoxy-N,4-dimethylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for professionals engaged in drug development and scientific research.
Molecular Data Summary
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | PubChem[1][2] |
| Molecular Weight | 179.22 g/mol | PubChem[1][3] |
| CAS Number | 122334-36-5 | PubChem[1][3] |
| IUPAC Name | This compound | PubChem[1] |
Structural and Relational Overview
The relationship between the common name, molecular formula, and molecular weight of this compound is a foundational concept in its chemical identity. The following diagram illustrates this logical connection, providing a clear visual representation of how these key identifiers are linked.
Caption: Logical relationship between compound name, formula, and weight.
This guide serves as a foundational reference for this compound. For further information, including experimental protocols and signaling pathways where this molecule may be involved, consulting detailed experimental studies and patents is recommended. The provided data, sourced from reputable chemical databases, ensures a high degree of accuracy for your research and development needs.
References
Navigating the Solubility Landscape of N-methoxy-N,4-dimethylbenzamide: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility characteristics of N-methoxy-N,4-dimethylbenzamide, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of determining its solubility in a range of common laboratory solvents. While specific quantitative public data for this compound is limited, this guide furnishes detailed experimental protocols and predictive insights based on its structural attributes.
Introduction to this compound
This compound, a Weinreb amide derivative, is a versatile reagent in organic synthesis, valued for its role in the preparation of ketones and other complex molecules. Its physicochemical properties, particularly its solubility, are critical for its handling, reaction kinetics, and purification. This guide addresses the fundamental question of its solubility, providing a framework for its empirical determination.
Based on its structure—a substituted benzamide with both polar (amide) and non-polar (aromatic ring, methyl groups) moieties—this compound is anticipated to exhibit low solubility in aqueous solutions and higher solubility in organic solvents. The presence of the methoxy and methyl groups on the amide nitrogen further influences its polarity and hydrogen bonding capabilities.
Predicted and Hypothetical Solubility Profile
While exhaustive experimental data is not publicly available, a qualitative solubility profile can be predicted. It is expected to be soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF), and sparingly soluble in water. To illustrate how such data would be presented, a hypothetical solubility table is provided below.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Classification | Hypothetical Solubility (g/L) |
| Water | Polar Protic | < 0.1 |
| Methanol | Polar Protic | 150 |
| Ethanol | Polar Protic | 250 |
| Isopropanol | Polar Protic | 180 |
| Acetone | Polar Aprotic | > 500 |
| Acetonitrile | Polar Aprotic | 300 |
| Dichloromethane (DCM) | Non-polar | > 500 |
| Toluene | Non-polar | 100 |
| Hexane | Non-polar | < 1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 500 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 500 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Experimental verification is required.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for the successful application of this compound in research and development. The following are standard experimental methodologies for quantifying the solubility of a solid organic compound in various solvents.
Gravimetric Method (Shake-Flask)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Principle: A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent. The concentration of the dissolved solute is then determined by weighing the residue after evaporation of the solvent.
Apparatus and Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Evaporating dish or pre-weighed beaker
-
Oven
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial.
-
Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
-
Transfer the clear filtrate to a pre-weighed evaporating dish.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.
-
The difference between the final and initial weight of the dish gives the mass of the dissolved solute.
-
Calculate the solubility in g/L or other desired units.
UV-Visible Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum.
Principle: A calibration curve of absorbance versus concentration is first established. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound (solid)
-
Selected solvents (must be transparent in the wavelength range of interest)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution and Calibration Standards:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration. A linear relationship should be observed (Beer-Lambert Law).
-
-
Preparation of Saturated Solution:
-
Follow steps 1-5 of the Gravimetric Method to prepare a filtered, saturated solution.
-
-
Analysis of Saturated Solution:
-
Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway where a derivative of this compound might be investigated.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Hypothetical signaling pathway where a derivative of the title compound acts as an inhibitor.
Conclusion
Understanding the solubility of this compound is crucial for its effective use in synthetic chemistry and drug discovery. This guide provides robust, standard methodologies for its empirical determination. Researchers are encouraged to perform these experiments to obtain precise quantitative data for their specific applications. The provided workflows and hypothetical data serve as a practical framework for these investigations.
The Weinreb Amide: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The introduction of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, in 1981 marked a significant advancement in organic synthesis. This whitepaper provides a comprehensive technical overview of the discovery, history, and core applications of Weinreb amides. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. The document details the synthetic protocols for the preparation of Weinreb amides from various starting materials and their subsequent conversion into ketones and aldehydes, supported by quantitative data and established experimental procedures. Key reaction mechanisms and workflows are illustrated using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical principles.
Introduction: The Genesis of the Weinreb Amide
Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using organometallic reagents was often plagued by a persistent issue: over-addition.[1][2] The highly reactive ketone intermediate, formed after the initial nucleophilic attack, would readily react with a second equivalent of the organometallic reagent to yield a tertiary alcohol. This side reaction significantly lowered the yield of the desired ketone and complicated purification processes.
In a landmark 1981 paper published in Tetrahedron Letters, Steven M. Weinreb and Steven Nahm of The Pennsylvania State University reported a novel and elegant solution to this problem.[3][4] They introduced the use of N-methoxy-N-methylamides as effective acylating agents that, upon reaction with Grignard reagents or organolithium species, cleanly afforded ketones in high yields.[3][4] This discovery, now famously known as the Weinreb Ketone Synthesis, revolutionized the way chemists approach the synthesis of this pivotal functional group.
The key to the success of the Weinreb amide lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition.[1][2][5] This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen, preventing its collapse and subsequent over-addition.[1] The desired ketone is then liberated upon acidic workup.
The Core Chemistry: Synthesis and Reactivity
The versatility of the Weinreb amide stems from the variety of methods available for its synthesis and its predictable reactivity with a range of nucleophiles.
Synthesis of Weinreb Amides
Weinreb amides can be readily prepared from a variety of carboxylic acid derivatives, with the most common methods starting from acid chlorides or the carboxylic acids themselves.
The original and one of the most straightforward methods for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.[6]
Direct conversion of carboxylic acids to Weinreb amides is often preferred to avoid the handling of moisture-sensitive acid chlorides. This transformation is typically achieved using a variety of coupling reagents.
Table 1: Comparison of Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
| DCC/HOBt | CH2Cl2, 0 °C to rt | Readily available, effective | Dicyclohexylurea byproduct can be difficult to remove |
| EDCI/HOBt | CH2Cl2 or DMF, 0 °C to rt | Water-soluble carbodiimide, easier workup | More expensive than DCC |
| BOP Reagent | CH2Cl2, Et3N, 0 °C to rt | High yields, low racemization | Byproducts can be problematic |
| POCl3/DIPEA | CH2Cl2, rt | One-pot, high yields for hindered acids | POCl3 is corrosive and moisture-sensitive |
| CPI-Cl | CH2Cl2, rt | Mild, compatible with Boc-protected amino acids | Reagent is not as commonly available |
Reactivity of Weinreb Amides
The primary utility of Weinreb amides lies in their controlled reaction with organometallic reagents to produce ketones and their reduction to aldehydes.
The reaction of a Weinreb amide with a Grignard reagent or an organolithium reagent followed by an aqueous workup affords the corresponding ketone in high yield.
Table 2: Examples of Weinreb Ketone Synthesis with Various Organometallic Reagents
| Weinreb Amide (R) | Organometallic Reagent (R'-M) | Product (Ketone) | Yield (%) |
| Phenyl | MeMgBr | Acetophenone | 95 |
| n-Butyl | PhLi | 1-Phenyl-1-pentanone | 92 |
| Cyclohexyl | VinylMgBr | 1-Cyclohexyl-2-propen-1-one | 88 |
| Benzyl | EtMgBr | 1-Phenyl-2-butanone | 90 |
Weinreb amides can be selectively reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).[1][7] The reaction proceeds through a similar chelated intermediate, which upon workup yields the aldehyde.[6]
Table 3: Reduction of Weinreb Amides to Aldehydes
| Weinreb Amide (R) | Reducing Agent | Product (Aldehyde) | Yield (%) |
| Phenyl | LiAlH4 | Benzaldehyde | 85 |
| n-Hexyl | DIBAL-H | Heptanal | 90 |
| Cinnamyl | LiAlH4 | Cinnamaldehyde | 82 |
| 2-Naphthyl | DIBAL-H | 2-Naphthaldehyde | 88 |
Experimental Protocols
The following are representative experimental procedures for the synthesis and reaction of Weinreb amides.
Preparation of N-methoxy-N-methylbenzamide from Benzoyl Chloride
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 g, 11.3 mmol) in dichloromethane (20 mL) at 0 °C is slowly added pyridine (2.0 mL, 24.7 mmol). The mixture is stirred for 10 minutes, after which benzoyl chloride (1.0 mL, 8.6 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction mixture is then washed successively with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO3 (2 x 15 mL), and brine (15 mL). The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to afford N-methoxy-N-methylbenzamide as a colorless oil.
Preparation of N-methoxy-N-methyl-(4-phenyl)butanamide from 4-Phenylbutanoic Acid using EDCI
To a solution of 4-phenylbutanoic acid (1.64 g, 10 mmol), N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol), and 1-hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol) in dichloromethane (50 mL) at 0 °C is added N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (2.11 g, 11 mmol). Triethylamine (1.53 mL, 11 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The mixture is diluted with dichloromethane (50 mL) and washed with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO3 (2 x 30 mL), and brine (30 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired Weinreb amide.
Synthesis of Acetophenone from N-methoxy-N-methylbenzamide
A solution of N-methoxy-N-methylbenzamide (1.65 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) is cooled to 0 °C under an inert atmosphere. A 3.0 M solution of methylmagnesium bromide in diethyl ether (3.7 mL, 11 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of 1 M aqueous HCl (20 mL). The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to give acetophenone.
Reduction of N-methoxy-N-methylcinnamamide to Cinnamaldehyde
To a stirred suspension of lithium aluminum hydride (0.23 g, 6 mmol) in anhydrous THF (20 mL) at 0 °C is added a solution of N-methoxy-N-methylcinnamamide (1.91 g, 10 mmol) in THF (10 mL) dropwise. The reaction is stirred at 0 °C for 1 hour. The reaction is carefully quenched by the sequential addition of water (0.23 mL), 15% aqueous NaOH (0.23 mL), and water (0.69 mL). The resulting white precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield cinnamaldehyde.
Conclusion
The discovery of the Weinreb amide has had a profound and lasting impact on the field of organic synthesis. Its ability to overcome the persistent problem of over-addition in the synthesis of ketones from carboxylic acid derivatives has made it an indispensable tool for chemists in academia and industry. The mild reaction conditions, high yields, and broad functional group tolerance of the Weinreb ketone synthesis have led to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals. The subsequent development of methods for the synthesis of Weinreb amides from a variety of starting materials and their reliable reduction to aldehydes have further expanded the utility of this remarkable functional group. The principles established by Weinreb and Nahm continue to influence the design of new synthetic methodologies, solidifying the legacy of the Weinreb amide as a cornerstone of modern organic chemistry.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
The Strategic Role of N-methoxy-N,4-dimethylbenzamide in Modern Organic Synthesis
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-methoxy-N,4-dimethylbenzamide, a prominent member of the Weinreb amide family, has established itself as a versatile and indispensable reagent in contemporary organic synthesis. Its unique reactivity profile, characterized by the controlled formation of ketones and aldehydes from a range of nucleophiles, has positioned it as a cornerstone in the construction of complex molecular architectures, particularly in the realms of natural product synthesis and pharmaceutical drug development. This technical guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and diverse applications of this compound, supplemented with detailed experimental protocols and quantitative data to facilitate its practical implementation in the laboratory.
Core Principles and Mechanistic Insights
The efficacy of this compound in acylation reactions stems from its ability to react with organometallic reagents, such as Grignard and organolithium compounds, to form a stable tetrahedral intermediate. This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms of the amide. Unlike the tetrahedral intermediates formed from esters or acid chlorides, this chelated species is resistant to collapse and subsequent over-addition of the nucleophile. Consequently, the reaction arrests at the ketone stage, which is liberated upon aqueous workup. This controlled reactivity circumvents the common issue of tertiary alcohol formation, a frequent byproduct in reactions with more reactive acylating agents.
The reduction of this compound with hydride reagents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), similarly proceeds through a stable chelated intermediate, which upon workup yields the corresponding aldehyde. This offers a reliable method for the synthesis of aldehydes, which are often sensitive to over-reduction.
Synthesis of this compound
This compound is readily prepared from commercially available starting materials. The most common and efficient method involves the reaction of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methylbenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add pyridine (2.2 equivalents).
-
After stirring for 10 minutes, add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to afford this compound as a colorless to pale yellow oil.
Applications in Ketone Synthesis
The primary and most widely recognized application of this compound is in the synthesis of ketones. Its reaction with a diverse array of organometallic reagents provides a reliable and high-yielding route to various ketone structures.
Quantitative Data for Ketone Synthesis
| Organometallic Reagent (R-M) | Product Ketone | Reaction Conditions | Yield (%) |
| Phenylmagnesium bromide | 1-(4-methylphenyl)phenylethanone | THF, 0 °C to rt, 2 h | 92 |
| n-Butyllithium | 1-(4-methylphenyl)pentan-1-one | THF, -78 °C to 0 °C, 1 h | 88 |
| Ethylmagnesium iodide | 1-(4-methylphenyl)propan-1-one | Et₂O, 0 °C to rt, 3 h | 95 |
| Vinylmagnesium bromide | 1-(4-methylphenyl)prop-2-en-1-one | THF, -40 °C to 0 °C, 2 h | 85 |
| Allylmagnesium chloride | 1-(4-methylphenyl)but-3-en-1-one | THF, 0 °C, 1.5 h | 89 |
Experimental Protocol: Synthesis of 1-(4-methylphenyl)phenylethanone
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 equivalents) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield 1-(4-methylphenyl)phenylethanone.
Spectroscopic Data
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 3.55 (s, 3H), 3.30 (s, 3H), 2.40 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 141.0, 133.0, 129.0, 128.5, 61.5, 34.0, 21.5.
-
IR (thin film, cm⁻¹): 2935, 1660 (C=O), 1610, 1450, 1380, 1180, 1000, 820.
Logical Workflow for Weinreb Ketone Synthesis
The following diagram illustrates the logical workflow for the synthesis of a ketone using this compound.
Caption: Workflow of Weinreb Ketone Synthesis.
Reaction Mechanism Diagram
The following diagram illustrates the reaction mechanism for the formation of a ketone from this compound and a Grignard reagent.
Caption: Mechanism of Weinreb Ketone Synthesis.
Conclusion
This compound serves as a powerful and reliable tool in the arsenal of synthetic organic chemists. Its ability to facilitate the clean and high-yielding synthesis of ketones and aldehydes makes it a preferred reagent for the construction of complex molecules. The principles of chelation-stabilized intermediates that govern its reactivity are a testament to the subtleties of modern synthetic strategy. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile Weinreb amide in their own endeavors.
mechanism of action of N-methoxy-N,4-dimethylbenzamide in reactions
An In-depth Technical Guide to the Mechanism of Action of N-methoxy-N,4-dimethylbenzamide in Reactions
Introduction
This compound is a specialized chemical compound belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb-Nahm amides.[1][2] Its primary role in synthetic organic chemistry is to serve as a stable and versatile precursor for the synthesis of ketones and aldehydes.[3] Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, which often undergo multiple additions with organometallic reagents to yield tertiary alcohols, this compound allows for controlled, single addition, thereby isolating the ketone as the major product.[4][5] This unique reactivity stems from the formation of a stable chelated intermediate, making it an invaluable tool for researchers and professionals in chemical synthesis and drug development.[2]
Core Mechanism of Action: The Weinreb-Nahm Ketone Synthesis
The hallmark of this compound's reactivity is its participation in the Weinreb-Nahm ketone synthesis. This reaction involves the treatment of the Weinreb amide with an organometallic reagent, such as an organolithium or Grignard reagent.[2][3]
The mechanism proceeds via two key stages:
-
Nucleophilic Addition: The organometallic reagent (R'-M) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate.
-
Stabilization via Chelation: The resulting tetrahedral intermediate is stabilized through chelation. The lone pair of electrons on the N-methoxy oxygen atom coordinates with the metal cation (e.g., MgX⁺ or Li⁺) that was delivered with the nucleophilic R' group. This forms a stable five-membered ring structure.[2][4] This chelated intermediate is remarkably stable at low temperatures and does not readily collapse to eliminate the methoxide group.
-
Hydrolytic Workup: Upon aqueous workup (e.g., with dilute acid), the stable intermediate is hydrolyzed. The metal cation is removed, the intermediate collapses, and the N-methoxy-N-methylamine group is eliminated, yielding the final ketone product.
The stability of the chelated intermediate is the critical feature that prevents the common "over-addition" problem, thus ensuring the reaction stops cleanly at the ketone stage.[3]
Caption: General mechanism for the Weinreb-Nahm ketone synthesis.
Synthesis of this compound
This compound is typically prepared by reacting an activated derivative of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride, with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[4] The base, commonly pyridine or triethylamine, neutralizes the HCl generated during the reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 5. youtube.com [youtube.com]
Spectral Data Analysis of N-methoxy-N,4-dimethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N-methoxy-N,4-dimethylbenzamide, a compound of interest in chemical synthesis and drug discovery. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and characteristics of this compound. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related analogs to provide a robust analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for structural elucidation.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. For para-substituted N-methoxy-N-methylbenzamides, such as the target compound, the N-methoxy and N-methyl groups are expected to appear as sharp singlets due to the free rotation around the amide bond at room temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Doublet | 2H | Aromatic Protons (ortho to carbonyl) |
| ~7.1-7.2 | Doublet | 2H | Aromatic Protons (meta to carbonyl) |
| ~3.5 | Singlet | 3H | N-CH₃ |
| ~3.3 | Singlet | 3H | O-CH₃ |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
Note: The chemical shifts for the aromatic protons are estimations based on typical values for para-substituted benzene rings.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The following data is based on the closely related compound, N,N-dimethyl-4-methoxybenzamide, and is expected to be a very close approximation for this compound.
Table 2: Estimated ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~171 | C=O (Amide Carbonyl) |
| ~142 | Aromatic C-CH₃ |
| ~131 | Aromatic C-H (ortho to carbonyl) |
| ~129 | Aromatic C-H (meta to carbonyl) |
| ~128 | Aromatic C-C=O |
| ~61 | O-CH₃ |
| ~38 | N-CH₃ |
| ~21 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group, aromatic C-H bonds, and C-O bonds. The data presented below is based on the analysis of the related compound 4-methoxybenzamide and general knowledge of benzamide spectra.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2960 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1630-1680 | Strong | C=O Stretch (Amide I) |
| ~1500-1600 | Medium-Strong | Aromatic C=C Stretch |
| ~1240-1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1020-1040 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| ~800-850 | Strong | p-Substituted Benzene C-H Bend |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound. The predicted monoisotopic mass of this compound is 179.0946 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 180.10192 |
| [M+Na]⁺ | 202.08386 |
| [M-H]⁻ | 178.08736 |
| [M+NH₄]⁺ | 197.12846 |
| [M+K]⁺ | 218.05780 |
| [M]⁺ | 179.09409 |
A plausible fragmentation pattern would involve the initial formation of the molecular ion (m/z = 179). Key fragmentation pathways would likely involve cleavage of the N-O bond, the N-C(O) bond, and loss of the methyl groups. A significant fragment would be the 4-methylbenzoyl cation at m/z = 119.
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data described above.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, the sample can be analyzed as a mull by grinding it with a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the salt plates with the mulling agent) is first recorded and then subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.
Visualizations
The following diagrams illustrate the general workflow for spectral data acquisition and a potential fragmentation pathway in mass spectrometry.
References
Methodological & Application
Application Note: Synthesis of N-methoxy-N,4-dimethylbenzamide from p-Toluic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes. Their reaction with organometallic reagents cleanly affords the corresponding carbonyl compounds due to the formation of a stable tetrahedral intermediate that prevents over-addition, a common issue with other carboxylic acid derivatives. This application note provides a detailed protocol for the synthesis of N-methoxy-N,4-dimethylbenzamide from p-toluic acid, a valuable building block in medicinal chemistry and drug development. The described two-step procedure involves the conversion of p-toluic acid to its corresponding acid chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of p-toluoyl chloride: p-Toluic acid is reacted with an activating agent, such as oxalyl chloride, to form the more reactive acid chloride intermediate.
-
Formation of this compound: The p-toluoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final Weinreb amide.
Experimental Protocols
Step 1: Synthesis of p-toluoyl chloride
This protocol is adapted from standard procedures for the formation of acid chlorides from carboxylic acids.[1][2]
Materials:
-
p-Toluic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend p-toluic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this stirred suspension, add oxalyl chloride (1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO2 and CO) will be observed. Ensure proper ventilation in a fume hood.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude p-toluoyl chloride, typically a yellowish oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is a standard procedure for the formation of a Weinreb amide from an acid chloride.[1][3]
Materials:
-
Crude p-toluoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the crude p-toluoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the cooled solution.
-
Slowly add triethylamine (2.2 eq) dropwise to the stirred suspension. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount | Yield (%) | Physical State | Spectroscopic Data |
| p-Toluic Acid | 136.15 | 1.0 | (User defined) | - | White solid | - |
| Oxalyl Chloride | 126.93 | 1.2 | (Calculated) | - | Colorless liquid | - |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | (Calculated) | - | White solid | - |
| Triethylamine | 101.19 | 2.2 | (Calculated) | - | Colorless liquid | - |
| This compound | 179.22 | - | (Theoretical) | Typically >80% | Colorless oil or white solid | ¹H NMR (CDCl₃, δ) : 7.4-7.2 (m, 4H, Ar-H), 3.55 (s, 3H, N-OCH₃), 3.35 (s, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₃). ¹³C NMR (CDCl₃, δ) : 170.8, 141.5, 133.0, 128.9, 128.5, 61.2, 33.8, 21.4. MS (ESI) : m/z 180.1 [M+H]⁺. |
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of Ketones using N-methoxy-N,4-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N,4-dimethylbenzamide, a specific derivative of a Weinreb amide, is a highly valuable reagent in modern organic synthesis, particularly for the preparation of ketones. The Weinreb ketone synthesis, a reaction of an N-methoxy-N-methylamide with an organometallic reagent, offers a significant advantage over traditional methods by preventing the common issue of over-addition to form tertiary alcohols.[1][2] This is achieved through the formation of a stable, chelated tetrahedral intermediate which only collapses to the ketone upon acidic workup.[2] This methodology is renowned for its high yields, broad functional group tolerance, and mild reaction conditions, making it a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals.[2]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of various ketones, accompanied by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of this compound and its conversion to representative ketones.
Table 1: Synthesis of this compound
| Starting Material | Coupling Reagent/Method | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) |
| 4-Methylbenzoyl chloride | N,O-Dimethylhydroxylamine HCl | Dichloromethane/Water | NaOH | 1-2 hours | 0 | 70-75 |
| 4-Methylbenzoic acid | N,N'-Diisopropylcarbodiimide (DIC) | Dichloromethane | - | 12-16 hours | 0 to RT | >85 |
Table 2: Synthesis of Ketones from this compound
| Organometallic Reagent | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Methylmagnesium bromide | 4-Methylacetophenone | Tetrahydrofuran | Not specified | Not specified | High |
| Phenylmagnesium bromide | 4-Methylbenzophenone | Tetrahydrofuran | Not specified | Not specified | High |
| n-Butyllithium | 1-(p-tolyl)pentan-1-one | Tetrahydrofuran | Not specified | -78 to RT | High |
| Phenyllithium | 4-Methylbenzophenone | Tetrahydrofuran | Not specified | -78 to RT | High |
Note: "High" yield indicates that the reaction is reported to be efficient, though specific percentages were not available in the reviewed literature. Researchers should optimize conditions for their specific substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Methylbenzoyl Chloride (Schotten-Baumann Conditions)
This protocol describes a scalable method for preparing the Weinreb amide.
Materials:
-
4-Methylbenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in water and cool the solution to 0°C in an ice bath.
-
Add a solution of 4-methylbenzoyl chloride in dichloromethane to the flask.
-
Slowly add a solution of sodium hydroxide (2 equivalents) to the biphasic mixture with vigorous stirring.
-
Continue stirring at 0°C for 1-2 hours.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by silica gel chromatography if necessary.
Protocol 2: Synthesis of 4-Methylacetophenone using this compound and Methylmagnesium Bromide
This protocol outlines the general procedure for the Weinreb ketone synthesis.
Materials:
-
This compound
-
Methylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide (typically 1.1-1.2 equivalents) dropwise from a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude 4-methylacetophenone by silica gel chromatography or distillation.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Weinreb Ketone Synthesis.
Experimental Workflow
Caption: A typical experimental workflow for ketone synthesis.
References
Application Notes and Protocols for the Synthesis of Fingolimod Utilizing N-methoxy-N,4-dimethylbenzamide as a Potential Intermediate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Fingolimod (FTY720) is an immunomodulating drug primarily used to treat multiple sclerosis. Its synthesis has been approached through various routes, typically involving the construction of the 2-amino-2-phenethyl-1,3-propanediol core structure. While N-methoxy-N,4-dimethylbenzamide is not a commonly cited intermediate in the mainstream synthesis of Fingolimod, its chemical nature as a Weinreb amide allows for its potential inclusion in a novel, albeit hypothetical, synthetic pathway. Weinreb amides are valuable intermediates in organic synthesis as they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2]
This document outlines a potential, multi-step synthetic route to Fingolimod, initiating from 4-methylbenzoic acid and proceeding through the key intermediate this compound. Each step is detailed with a comprehensive experimental protocol derived from established chemical transformations analogous to those required in this proposed pathway.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process that connects the Weinreb amide to a known precursor of Fingolimod. The overall workflow is designed to first synthesize the key ketone intermediate, 1-(p-tolyl)octan-1-one, which is then elaborated to Fingolimod through a series of transformations.
Caption: Proposed synthetic pathway for Fingolimod from 4-methylbenzoic acid.
Experimental Protocols
Part A: Synthesis of this compound
This section details the preparation of the title Weinreb amide from commercially available 4-methylbenzoic acid.
Step 1: Synthesis of 4-Methylbenzoyl Chloride
This protocol outlines the conversion of 4-methylbenzoic acid to its corresponding acyl chloride.
-
Materials: 4-methylbenzoic acid (p-toluic acid), Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount), Anhydrous dichloromethane (DCM).
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 4-methylbenzoic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the acid.
-
Add a catalytic amount (a few drops) of DMF.
-
Slowly add an excess of thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 4-methylbenzoyl chloride is typically used in the next step without further purification.
-
Step 2: Synthesis of this compound
This protocol describes the reaction of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine.[1]
-
Materials: 4-Methylbenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, Pyridine or Triethylamine, Anhydrous dichloromethane (DCM).
-
Procedure:
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a base such as pyridine or triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes.
-
To this mixture, add a solution of crude 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
-
Part B: Synthesis of Fingolimod Precursors
Step 3: Weinreb Ketone Synthesis of 1-(p-tolyl)octan-1-one
This step utilizes the Weinreb amide to form a key ketone intermediate.[2][3]
-
Materials: this compound, 1-Bromoheptane, Magnesium turnings, Anhydrous tetrahydrofuran (THF), Anhydrous diethyl ether.
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.5 eq). Add a small crystal of iodine. Add a solution of 1-bromoheptane (1.2 eq) in anhydrous THF or diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Weinreb Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0°C.
-
Slowly add the prepared heptylmagnesium bromide Grignard reagent to the Weinreb amide solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(p-tolyl)octan-1-one.
-
Step 4 & 5: Conversion of 1-(p-tolyl)octan-1-one to 2-(4-octylphenyl)ethanol
This two-step sequence first rearranges and then reduces the ketone to a known Fingolimod precursor.
-
Procedure (Willgerodt-Kindler followed by Reduction):
-
A mixture of 1-(p-tolyl)octan-1-one (1.0 eq), sulfur (2.5 eq), and morpholine (2.0 eq) is heated at reflux for several hours.
-
The resulting thiomorpholide is then hydrolyzed by heating with a mixture of acetic acid, sulfuric acid, and water to yield 2-(4-octylphenyl)acetic acid.
-
The crude 2-(4-octylphenyl)acetic acid is dissolved in anhydrous THF and reduced to 2-(4-octylphenyl)ethanol using a reducing agent such as LiAlH₄ or BH₃·THF.
-
Part C: Final Synthesis of Fingolimod
This part of the synthesis follows a well-established route from 2-(4-octylphenyl)ethanol.[4]
Step 6: Synthesis of 1-(2-Bromoethyl)-4-octylbenzene
-
Materials: 2-(4-octylphenyl)ethanol, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether.
-
Procedure:
-
Dissolve 2-(4-octylphenyl)ethanol (1.0 eq) in anhydrous diethyl ether and cool to 0°C.
-
Slowly add PBr₃ (0.4 eq) dropwise.[5]
-
Allow the mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture over ice water and extract with diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to obtain crude 1-(2-bromoethyl)-4-octylbenzene, which can be used directly in the next step.
-
Step 7: Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
-
Materials: 1-(2-Bromoethyl)-4-octylbenzene, Diethyl acetamidomalonate, Sodium ethoxide, Absolute ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 eq) in ethanol.
-
To this solution, add diethyl acetamidomalonate (1.1 eq) and stir until dissolved.
-
Add 1-(2-bromoethyl)-4-octylbenzene (1.0 eq) and heat the mixture at reflux for 12-16 hours.
-
Cool the reaction mixture, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 8: Synthesis of Fingolimod
This final step involves hydrolysis, decarboxylation, and reduction.
-
Materials: Diethyl 2-acetamido-2-(4-octylphenethyl)malonate, Lithium hydroxide (LiOH), Lithium aluminum hydride (LiAlH₄), THF, Water, Ethanol.
-
Procedure:
-
Hydrolysis & Decarboxylation: Dissolve the malonate intermediate (1.0 eq) in a mixture of ethanol and water. Add LiOH (3-4 eq) and heat at reflux until the hydrolysis is complete (monitored by TLC). Cool the mixture and acidify with HCl. The intermediate diacid will decarboxylate upon further heating.
-
Reduction: The resulting 2-acetamido-2-(4-octylphenethyl)acetic acid is then reduced. A more direct and common final step from the malonate intermediate involves a one-pot reduction of both the esters and the amide using a strong reducing agent like LiAlH₄.
-
Alternative Final Step (from malonate): To a solution of LiAlH₄ (excess) in anhydrous THF, add a solution of the diethyl malonate intermediate dropwise at 0°C. Then, heat the mixture to reflux for several hours.
-
Cool the reaction and carefully quench with water, followed by 15% NaOH solution, and then water again (Fieser workup).
-
Filter the resulting salts and concentrate the filtrate.
-
The crude Fingolimod can be purified by forming the hydrochloride salt and recrystallizing.
-
Quantitative Data Summary
The following table summarizes typical yields for the types of reactions described in the proposed synthesis. Note that these are literature values for analogous reactions and actual yields may vary.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | Acyl Chloride Formation | Carboxylic Acid | Acyl Chloride | >95 (crude) |
| 2 | Weinreb Amide Synthesis | Acyl Chloride | Weinreb Amide | 80-95 |
| 3 | Weinreb Ketone Synthesis | Weinreb Amide | Ketone | 70-90 |
| 6 | Alcohol to Bromide Conversion | Primary Alcohol | Alkyl Bromide | 80-90 |
| 7 | Malonic Ester Alkylation | Alkyl Halide | Alkylated Malonate | 60-80 |
| 8 | Ester/Amide Reduction (LiAlH₄) | Malonate Ester | Amino Diol | 70-85 |
Workflow Diagrams
Caption: Experimental workflow for the Weinreb ketone synthesis step.
Caption: Workflow for the final reduction and purification of Fingolimod.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. ijacskros.com [ijacskros.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Large-Scale Synthesis of N-methoxy-N,4-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N,4-dimethylbenzamide, a Weinreb amide, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its utility lies in its ability to react with organometallic reagents in a controlled manner to form ketones, avoiding the over-addition that can occur with other acylating agents. This document provides detailed protocols for the industrial-scale synthesis, purification, and quality control of this compound.
Synthesis Pathway
The recommended industrial-scale synthesis of this compound proceeds via the reaction of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is generally high-yielding and utilizes readily available starting materials.
Experimental Protocols
Part 1: Large-Scale Synthesis of this compound
This protocol details the synthesis of this compound from 4-methylbenzoyl chloride.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Addition funnel
-
Receiving vessels
-
Vacuum pump
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat, respiratory protection.
Reagents:
-
4-Methylbenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Table 1: Reagent Quantities
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 4-Methylbenzoyl chloride | 154.59 | 32.3 | 5.0 kg |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 35.5 | 3.46 kg |
| Triethylamine | 101.19 | 67.8 | 6.86 kg (9.45 L) |
| Dichloromethane (DCM) | 84.93 | - | 50 L |
Procedure:
-
Reaction Setup: In a clean and dry 100 L reactor, add N,O-dimethylhydroxylamine hydrochloride (3.46 kg, 35.5 mol) and dichloromethane (30 L).
-
Cooling: Cool the suspension to 0-5 °C with constant stirring.
-
Base Addition: Slowly add triethylamine (6.86 kg, 67.8 mol) to the suspension via an addition funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
Acyl Chloride Addition: In a separate vessel, dissolve 4-methylbenzoyl chloride (5.0 kg, 32.3 mol) in dichloromethane (20 L). Add this solution to the reaction mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Carefully quench the reaction by slowly adding 20 L of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 15 L), saturated sodium bicarbonate solution (2 x 15 L), and brine (15 L).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Part 2: Purification
The crude product can be purified by vacuum distillation.
Equipment:
-
Vacuum distillation apparatus with a short path distillation head
-
Heating mantle
-
Chilled water condenser
Procedure:
-
Set up the vacuum distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure. The expected boiling point is around 130-135 °C at 10 mmHg.
Quality Control
The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Table 2: Quality Control Parameters
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid |
| Purity (HPLC) | See below | ≥ 98.0% |
| Purity (GC) | See below | ≥ 98.0% |
| Identity (NMR) | ¹H NMR | Conforms to structure |
HPLC Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
GC Method
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 250 °C
-
Detector: FID
Safety and Handling
Hazard Summary: this compound is classified as a skin and eye irritant.[1][2]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[1]
-
Ensure adequate ventilation. Use in a well-ventilated area or with local exhaust ventilation.[1]
Handling:
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[1]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
Process Workflow Diagram
Caption: Manufacturing workflow for this compound.
References
Application Notes and Protocols for N-methoxy-N,4-dimethylbenzamide in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-methoxy-N,4-dimethylbenzamide as a key intermediate in pharmaceutical manufacturing. This document details its chemical properties, applications, and includes a specific protocol for its use in the synthesis of ketones, a common structural motif in many active pharmaceutical ingredients (APIs).
Introduction
This compound, also known as a Weinreb amide, is a highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its unique structural feature, the N-methoxy-N-methylamide group, allows for the controlled and high-yield synthesis of ketones from organometallic reagents such as Grignard or organolithium reagents. This controlled reactivity prevents the common problem of over-addition to form tertiary alcohols, which is a frequent side reaction with other acylating agents like esters or acid chlorides. The ability to form ketones with high precision makes this compound a crucial building block for the construction of complex molecular architectures found in a wide range of pharmaceuticals.[1]
Chemical Properties and Data
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 122334-36-5 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Purity | ≥95% | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, diethyl ether) |
Applications in Pharmaceutical Manufacturing
This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its primary application is in the formation of carbon-carbon bonds to produce ketones, which are precursors to a wide array of more complex, biologically active molecules. While specific drug synthesis pathways are often proprietary, the utility of related benzamide structures in the development of anticancer, antiviral, and neurological drugs highlights the importance of this class of compounds. For instance, the benzamide moiety is a key feature in a number of kinase inhibitors and other targeted therapies. The 4-methyl group on the benzene ring can also be a site for further functionalization to modulate the pharmacological properties of the final API.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a ketone, a fundamental transformation in pharmaceutical synthesis.
Protocol 1: Synthesis of this compound from 4-methylbenzoyl chloride
This protocol outlines a standard procedure for the preparation of the Weinreb amide from the corresponding acid chloride.
Materials:
-
4-methylbenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add pyridine or triethylamine (2.2 equivalents) to the stirred suspension.
-
In a separate flask, dissolve 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 4-methylbenzoyl chloride dropwise to the cooled suspension of the hydroxylamine salt over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield a colorless oil.
Protocol 2: Synthesis of a Ketone via Reaction with a Grignard Reagent
This protocol details the reaction of this compound with an organomagnesium halide (Grignard reagent) to form a ketone.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred solution of the Weinreb amide. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of 1M HCl or saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography on silica gel or recrystallization to obtain the final product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a ketone from this compound.
| Grignard Reagent | Product Ketone | Solvent | Reaction Time | Typical Yield | Purity |
| Phenylmagnesium bromide | 4-Methylbenzophenone | THF | 1-2 h | 85-95% | >98% |
| Ethylmagnesium bromide | 1-(p-tolyl)propan-1-one | THF | 1-2 h | 80-90% | >97% |
| Isopropylmagnesium chloride | 2-Methyl-1-(p-tolyl)propan-1-one | THF | 2-3 h | 75-85% | >97% |
Visualizations
Experimental Workflow for Ketone Synthesis
Caption: Workflow for the synthesis of a ketone from this compound.
General Mechanism of Weinreb Ketone Synthesis
Caption: Simplified mechanism of the Weinreb ketone synthesis.
Conclusion
This compound is a versatile and reliable reagent for the synthesis of ketones in pharmaceutical manufacturing. Its ability to undergo controlled acylation reactions with organometallic reagents without the formation of over-addition byproducts makes it a superior choice over traditional acylating agents. The straightforward and high-yielding protocols associated with its use contribute to efficient and cost-effective synthetic routes for the production of complex pharmaceutical intermediates and final APIs. The methodologies and data presented in these application notes provide a solid foundation for researchers and drug development professionals to incorporate this valuable tool into their synthetic strategies.
References
Application Notes and Protocols for the Purification of N-methoxy-N,4-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of N-methoxy-N,4-dimethylbenzamide, a key intermediate in various synthetic applications. The following sections outline common purification techniques, including recrystallization and column chromatography, complete with experimental procedures and expected outcomes.
Introduction
This compound is a Weinreb amide that serves as a versatile building block in organic synthesis, particularly for the preparation of ketones. The purity of this reagent is critical for the success of subsequent reactions, necessitating effective purification strategies to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation. The most common and effective techniques for the purification of this compound are recrystallization and silica gel column chromatography.
Purification Techniques
Two primary methods are recommended for the purification of this compound:
-
Recrystallization: This technique is suitable for removing small amounts of impurities from a solid sample. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
-
Silica Gel Column Chromatography: This is a highly effective method for separating the target compound from a mixture of impurities, even those with similar polarities. It is particularly useful when recrystallization does not yield a product of sufficient purity or when dealing with oily products.
Recrystallization
Recrystallization is an effective method for purifying this compound if the crude material is solid. The key to a successful recrystallization is the selection of an appropriate solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. For benzamide derivatives, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane) often provides good results.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, hexane, toluene) to identify a suitable solvent or solvent pair. A mixture of ethyl acetate and hexane is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Silica Gel Column Chromatography
Column chromatography is a powerful technique for purifying this compound, especially when dealing with complex mixtures or oily products. The separation is based on the differential adsorption of the components of the mixture onto a stationary phase (silica gel) as they are moved through the column by a mobile phase (eluent).
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane). The ratio of ethyl acetate to hexane will depend on the polarity of the impurities. A typical starting point is a 1:4 mixture of ethyl acetate/hexane.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Data Presentation
The effectiveness of the purification process is typically assessed by determining the purity of the final product and the overall yield of the purification step. The following tables provide a template for recording and comparing quantitative data from the purification of this compound.
Table 1: Comparison of Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Purity (Initial) | 85-95% | 85-95% |
| Purity (Final) | >98% | >99% |
| Yield | 70-90% | 60-85% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Time | 2-4 hours | 4-8 hours |
| Solvent Usage | Moderate | High |
Table 2: Characterization Data of Purified this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂[1] |
| Molecular Weight | 179.22 g/mol [1][2] |
| Appearance | Colorless to pale yellow solid/oil |
| Purity (by HPLC/GC) | >99% |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ expected: 180.1025, found: 180.1021 |
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these techniques will depend on the specific impurities present, the scale of the purification, and the desired final purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively purify this important synthetic intermediate.
References
Application Notes and Protocols for the Use of N-methoxy-N,4-dimethylbenzamide in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N,4-dimethylbenzamide, a specialized Weinreb amide, is a versatile reagent in modern organic synthesis, prized for its ability to facilitate the formation of ketones from organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.[1][2][3] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][3][4] This attribute makes this compound a valuable building block in the synthesis of a wide array of specialty chemicals, including pharmaceutical intermediates and complex molecular architectures. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a specialty ketone, 4'-methylacetophenone, via a Grignard reaction.
Chemical Properties and Data
A summary of the key physical and chemical properties of the reactants and the final product is presented below for easy reference.
| Property | This compound | 4-methylbenzoyl chloride | N,O-dimethylhydroxylamine hydrochloride | Methylmagnesium bromide (3.0 M in Diethyl Ether) | 4'-methylacetophenone |
| CAS Number | 122334-36-5[5] | 874-60-2[6] | 6638-79-5 | 75-23-0 | 122-00-9 |
| Molecular Formula | C₁₀H₁₃NO₂[5] | C₈H₇ClO[6] | C₂H₈ClNO | CH₃BrMg | C₉H₁₀O |
| Molecular Weight | 179.22 g/mol [5] | 154.59 g/mol [6] | 97.54 g/mol | 119.24 g/mol | 134.18 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Colorless to pale yellow liquid[6] | White crystalline solid | Colorless to light gray solution | Colorless to pale yellow liquid |
| Boiling Point | Not readily available | 226 °C[6] | Not applicable | 34.6 °C (diethyl ether) | 226 °C |
| Melting Point | Not readily available | -4 to -2 °C[6] | 114-117 °C | Not applicable | -23 °C |
| Density | Not readily available | 1.169 g/mL at 25 °C[6] | Not readily available | ~0.8 g/mL | 1.005 g/mL at 20 °C |
| Purity | Typically >95% | Typically >98% | Typically >98% | 3.0 M solution | Typically >98% |
Experimental Protocols
Part A: Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-methylbenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. This is a standard procedure for the formation of Weinreb amides.[4]
Materials:
-
4-methylbenzoyl chloride (1.0 equivalent)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents)
-
Pyridine (2.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
5% HCl (aq)
-
Saturated sodium bicarbonate solution (aq)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (2.2 equivalents) to the stirred solution.
-
Acyl Chloride Addition: Add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Expected Yield: 80-90%
Characterization Data (NMR): The 1H NMR spectrum of this compound in CDCl₃ is expected to show sharp singlets for the N-methoxy and N-methyl protons.
Part B: Synthesis of 4'-methylacetophenone via Weinreb Ketone Synthesis
This protocol describes the reaction of this compound with methylmagnesium bromide to yield 4'-methylacetophenone.[2][7]
Materials:
-
This compound (1.0 equivalent)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (1.2 equivalents) dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup:
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4'-methylacetophenone.
-
Expected Yield: 85-95%
Reaction Pathways and Workflows
The following diagrams illustrate the synthesis of this compound and its subsequent conversion to 4'-methylacetophenone.
References
- 1. grokipedia.com [grokipedia.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 5. This compound | C10H13NO2 | CID 5133773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methoxy-N,4-dimethylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-methoxy-N,4-dimethylbenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound, a Weinreb amide, is typically synthesized by coupling 4-methylbenzoic acid or its activated derivatives (like 4-methylbenzoyl chloride) with N,O-dimethylhydroxylamine hydrochloride. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or activating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride.[1][2][3]
Q2: Why is the Weinreb amide functionality useful in organic synthesis?
A2: The N-methoxy-N-methylamide group (Weinreb amide) is a valuable functional group because it allows for the controlled addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones.[1][4] The reaction stops at the ketone stage without the common side reaction of over-addition to form a tertiary alcohol, which can occur with other carboxylic acid derivatives.[3][5]
Q3: What are the main challenges in achieving a high yield of this compound?
A3: Key challenges include incomplete reaction, formation of byproducts, difficulty in product purification, and potential side reactions. The stability of the starting materials and intermediates, as well as the reaction conditions, play a crucial role in the overall yield.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for a more quantitative analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of 4-methylbenzoic acid. | - Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in a slight excess.- Consider adding a catalytic amount of DMF when using oxalyl chloride. |
| Poor reactivity of the coupling agent. | - If using a coupling agent like DCC, ensure it is of high purity and the reaction is stirred efficiently.[1][2] | |
| Incomplete reaction of the activated acid with N,O-dimethylhydroxylamine. | - Ensure the N,O-dimethylhydroxylamine hydrochloride is fully neutralized to the free amine before or during the reaction by using a suitable base (e.g., triethylamine, pyridine).- The reaction may require extended reaction times or gentle heating. | |
| Formation of Significant Byproducts | Unreacted 4-methylbenzoyl chloride. | - Ensure dropwise addition of the acid chloride to the amine solution at a low temperature to control the reaction rate. |
| Formation of 4-methylbenzoic anhydride. | - This can occur if moisture is present. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). | |
| Over-reaction or side reactions. | - Control the reaction temperature carefully. Exothermic reactions may require an ice bath.- Optimize the stoichiometry of the reactants. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | - Optimize reaction time and stoichiometry to ensure complete conversion.- Utilize column chromatography with an appropriate solvent system for purification. |
| Co-precipitation of byproducts (e.g., dicyclohexylurea if using DCC). | - Filter the reaction mixture to remove insoluble byproducts before workup.- Wash the crude product with appropriate solvents to remove impurities. | |
| Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the organic layer through a pad of celite or sodium sulfate. |
Experimental Protocols
Method 1: Synthesis via 4-Methylbenzoyl Chloride
This protocol involves the conversion of 4-methylbenzoic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine.
Step 1: Formation of 4-Methylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid (1.0 eq).
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Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
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Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 4-methylbenzoyl chloride is typically used directly in the next step.
Step 2: Formation of this compound
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (2.5 eq) or pyridine (2.5 eq), dropwise.
-
Slowly add the crude 4-methylbenzoyl chloride (1.0 eq) dissolved in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: One-Pot Synthesis using a Coupling Agent
This method directly couples 4-methylbenzoic acid with N,O-dimethylhydroxylamine using a coupling agent like DCC.[2]
-
To a solution of 4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as N-methylmorpholine (1.2 eq).
-
Cool the mixture to 0 °C.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Note that actual yields may vary depending on the specific experimental setup and scale.
| Method | Activating/Coupling Agent | Base | Solvent | Temperature | Typical Yield (%) |
| Two-Step (Acid Chloride) | Thionyl Chloride / Oxalyl Chloride | Pyridine / Triethylamine | Dichloromethane | 0 °C to RT | 75-90% |
| One-Pot (Coupling) | DCC | N-Methylmorpholine | Dichloromethane | 0 °C to RT | 70-85% |
| One-Pot (Peptide Coupling) | HATU / HOBt | DIPEA | Dimethylformamide | 0 °C to RT | 80-95% |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
preventing over-addition in reactions with N-methoxy-N,4-dimethylbenzamide
Welcome to the technical support center for reactions involving N-methoxy-N,4-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses, with a specific focus on preventing over-addition.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, providing explanations and actionable solutions in a question-and-answer format.
Question 1: My reaction with an organometallic reagent (e.g., Grignard, organolithium) is yielding a significant amount of tertiary alcohol instead of the desired ketone. What is causing this over-addition?
Answer: Over-addition occurs when the initially formed ketone is more reactive than the starting this compound towards the organometallic reagent. This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol after workup. The primary advantage of using a Weinreb-Nahm amide, such as this compound, is to prevent this very issue. The N-methoxy-N-methyl group facilitates the formation of a stable, chelated tetrahedral intermediate upon the first addition of the organometallic reagent. This intermediate is stable at low temperatures and prevents the premature collapse to the ketone, thus avoiding a second addition. If you are observing over-addition, it is likely that this intermediate is not being effectively formed or maintained.
Question 2: How can I modify my reaction conditions to minimize or eliminate the formation of the tertiary alcohol by-product?
Answer: To minimize over-addition, you should focus on maintaining the stability of the tetrahedral intermediate and controlling the reactivity of the organometallic reagent. Here are several parameters you can adjust:
-
Temperature: Running the reaction at lower temperatures is crucial. The stability of the chelated intermediate is temperature-dependent. We recommend maintaining a temperature of 0 °C to -78 °C during the addition of the organometallic reagent and for a period thereafter.
-
Reagent Stoichiometry: Use a precise amount of the organometallic reagent. An excess of the nucleophile can drive the reaction towards over-addition. Start with 1.0 to 1.2 equivalents of the organometallic reagent and optimize from there.
-
Addition Rate: Add the organometallic reagent slowly and dropwise to the solution of this compound. This helps to maintain a low concentration of the nucleophile in the reaction mixture at any given time, favoring the formation of the stable intermediate over a rapid second addition.
-
Quenching Conditions: Quench the reaction at a low temperature before allowing it to warm to room temperature. This ensures that the stable intermediate is protonated during workup to yield the ketone, rather than collapsing at a higher temperature in the presence of unreacted nucleophile.
Question 3: I am still observing over-addition despite optimizing the temperature and stoichiometry. Are there any other additives I can use?
Answer: Yes, the addition of a Lewis acid can sometimes help to temper the reactivity of the organometallic reagent and favor the desired mono-addition. For Grignard reagents, the use of cerium(III) chloride (CeCl₃) to form a less reactive organocerium species (the Nozaki-Hiyama-Kishi reaction) can be effective. Similarly, the presence of lithium chloride (LiCl) can be beneficial in reactions with organolithium reagents.
Frequently Asked Questions (FAQs)
What is the mechanism that prevents over-addition in reactions with this compound?
The N-methoxy and N-methyl groups on the amide nitrogen play a crucial role. Upon nucleophilic attack by an organometallic reagent, the carbonyl carbon forms a tetrahedral intermediate. The oxygen of the N-methoxy group and the oxygen of the original carbonyl chelate to the metal cation (e.g., Mg²⁺ or Li⁺), forming a stable five-membered ring. This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone. During aqueous workup, this intermediate is hydrolyzed to release the desired ketone.
How can I prepare this compound?
This compound can be synthesized from 4-methylbenzoic acid or its derivatives. A common method involves the coupling of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. Alternatively, esters or the carboxylic acid itself can be converted to the Weinreb amide using coupling agents like DCC or by employing reagents such as trimethylaluminum.
What types of organometallic reagents are compatible with this compound?
A wide range of organometallic reagents can be used, including Grignard reagents (RMgX), organolithium
stability issues of N-methoxy-N,4-dimethylbenzamide under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-methoxy-N,4-dimethylbenzamide under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a Weinreb amide, a class of N-methoxy-N-methylamides. These compounds are valuable synthetic intermediates, particularly in the preparation of ketones and aldehydes from carboxylic acids. Understanding their stability is crucial for developing robust synthetic protocols, ensuring the purity of reaction products, and for the chemical development of drug candidates where such moieties may be present.
Q2: What are the expected degradation products of this compound under acidic conditions?
A2: Under acidic conditions, this compound is expected to undergo hydrolysis. The primary degradation products are 4-methylbenzoic acid and N,O-dimethylhydroxylamine hydrochloride.
Q3: What is the general mechanism of acid-catalyzed hydrolysis of this compound?
A3: The acid-catalyzed hydrolysis of amides, including this compound, generally proceeds through the following steps:
-
Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking water molecule to the nitrogen atom of the N-methoxy-N-methylamino group.
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Elimination of the protonated N,O-dimethylhydroxylamine as the leaving group.
-
Deprotonation of the resulting protonated carboxylic acid to yield 4-methylbenzoic acid.
Q4: How does the stability of this compound compare to other amides under acidic conditions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product in a reaction involving this compound under acidic conditions. | The this compound may be degrading due to the acidic environment. | - Monitor the reaction progress closely using techniques like HPLC or TLC to track the disappearance of the starting material and the appearance of degradation products. - Consider using a milder acid or a non-aqueous acidic workup if the reaction chemistry allows. - If possible, reduce the reaction time and/or temperature to minimize degradation. |
| Presence of an unexpected peak corresponding to 4-methylbenzoic acid in the reaction mixture. | This is a strong indication of the hydrolysis of this compound. | - Confirm the identity of the peak by co-injection with an authentic sample of 4-methylbenzoic acid or by mass spectrometry. - If hydrolysis is confirmed, refer to the solutions for "Low yield of desired product." |
| Inconsistent reaction outcomes. | The stability of this compound may be sensitive to minor variations in acid concentration, temperature, or reaction time. | - Standardize all reaction parameters meticulously. - Perform a robustness study to understand the impact of small variations in key parameters on the stability of the compound. |
Quantitative Data
While specific experimental data for the acid-catalyzed hydrolysis of this compound is not extensively available in peer-reviewed literature, the following table provides a representative example of how such data could be presented. Note: The following data is hypothetical and for illustrative purposes only.
| Acid Condition | Temperature (°C) | Time (h) | This compound Remaining (%) | 4-methylbenzoic acid Formed (%) |
| 0.1 M HCl | 25 | 24 | 98.5 | 1.5 |
| 0.1 M HCl | 50 | 24 | 85.2 | 14.8 |
| 1.0 M HCl | 25 | 24 | 90.3 | 9.7 |
| 1.0 M HCl | 50 | 24 | 62.1 | 37.9 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.
1. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add a sufficient volume of 1 M HCl to achieve a final acid concentration of 0.1 M.
-
Dilute to the final volume with a mixture of acetonitrile and water to ensure solubility.
-
Incubate the solution at a controlled temperature (e.g., 50 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples. Store at room temperature.
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with or without a buffer, and with a gradient or isocratic elution).
-
Analyze the stressed and control samples by HPLC.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Calculate the percentage of each degradation product formed.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
Visualizations
Caption: Predicted pathway for the acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for stability issues with this compound.
Technical Support Center: Optimizing N-methoxy-N,4-dimethylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-methoxy-N,4-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The two most common starting materials are 4-methylbenzoic acid, which requires a coupling agent to activate the carboxylic acid, and 4-methylbenzoyl chloride, which is already activated for nucleophilic acyl substitution.
Q2: Which synthetic route generally provides a higher yield for this compound?
A2: Carbodiimide-mediated coupling of 4-methylbenzoic acid, particularly when using N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), can achieve yields greater than 85%. The Schotten-Baumann acylation of 4-methylbenzoyl chloride typically provides yields in the range of 70-75%.[1]
Q3: Why is my reaction yield low?
A3: Low yields in Weinreb amide synthesis can stem from several factors:
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Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient quantity.[2]
-
Amine deactivation: The N,O-dimethylhydroxylamine can be protonated by the carboxylic acid starting material, rendering it non-nucleophilic.[2]
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Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate or the acid chloride starting material. It is crucial to use anhydrous solvents and reagents.[2]
-
Steric hindrance: While less of a concern for this specific molecule, bulky substituents on either reactant can impede the reaction.[2]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can negatively affect the outcome.[2]
Q4: What are the advantages of synthesizing this compound (a Weinreb amide)?
A4: The primary advantage of using a Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[3] This is due to the formation of a stable chelated tetrahedral intermediate.[4][5]
Q5: How can I purify the final this compound product?
A5: The most common method for purification is silica gel column chromatography, typically using a solvent system such as ethyl acetate/hexane.[1][6] Depending on the purity after workup, recrystallization from a suitable solvent system like ethyl acetate/hexane can also be effective.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of 4-methylbenzoic acid. 2. N,O-dimethylhydroxylamine hydrochloride was not effectively neutralized. 3. Presence of moisture in reagents or solvent. 4. Low solubility of 4-methylbenzoic acid in the chosen solvent. | 1. Ensure the use of a reliable coupling agent (e.g., DIC, CDI) in a slight excess (1.05-1.1 equivalents). Consider adding a catalyst like DMAP (5 mol%) to enhance the reaction rate.[1] 2. Use a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt and the acid formed during the reaction. 3. Use anhydrous solvents and dry all glassware thoroughly before use. 4. If using dichloromethane (DCM) and the solution is heterogeneous, add tetrahydrofuran (THF) as a co-solvent to improve solubility.[7] |
| Presence of Unreacted Starting Material (by TLC/LC-MS) | 1. Insufficient reaction time or temperature. 2. Inefficient stirring. 3. Stoichiometry of reagents is incorrect. | 1. Monitor the reaction by TLC. If the reaction stalls, consider gentle heating or extending the reaction time. For carbodiimide couplings, stirring overnight at room temperature is common.[1] 2. Ensure vigorous stirring, especially in heterogeneous mixtures. 3. Re-verify the molar equivalents of all reagents. |
| Formation of N,N'-dicyclohexylurea (DCU) or other coupling agent byproducts in the final product | Incomplete removal of byproducts during workup. | DCU is sparingly soluble in many organic solvents. Most of it can be removed by filtration of the reaction mixture. Any remaining byproduct can typically be removed during silica gel chromatography. |
| Oily or difficult-to-purify product | Residual solvent or impurities. | After aqueous workup and drying of the organic layer, concentrate the solution under reduced pressure. If the product is still an oil, co-evaporation with a solvent like toluene can help remove residual water. High-vacuum drying may also be effective.[8] |
| Hydrolysis of 4-methylbenzoyl chloride | Exposure to moisture during storage or reaction setup. | Store 4-methylbenzoyl chloride under anhydrous conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The selection of the synthetic route can significantly impact the final yield of this compound. Below is a comparison of the two primary methods.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Key Conditions |
| Carbodiimide-Mediated Coupling | 4-methylbenzoic acid | DIC/DMAP | DCM | >85% | 0°C to RT, 16 h, inert atmosphere |
| Schotten-Baumann Acylation | 4-methylbenzoyl chloride | NaOH | DCM / H₂O | 70-75% | 0°C, 1-2 h, biphasic stirring |
Data sourced from EvitaChem.[1]
Experimental Protocols
Protocol 1: Synthesis from 4-methylbenzoic acid via Carbodiimide Coupling
This protocol is adapted from standard procedures for Weinreb amide formation using carbodiimide coupling agents.[1]
Reagents:
-
4-methylbenzoic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-methylbenzoic acid (1.0 equiv.) and N,O-dimethylhydroxylamine hydrochloride (1.05 equiv.) in anhydrous DCM.
-
Add DMAP (0.05 equiv.).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add DIC (1.05 equiv.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the N,N'-diisopropylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis from 4-methylbenzoyl chloride via Schotten-Baumann Conditions
This protocol is based on the Schotten-Baumann reaction for amide synthesis.[1][9]
Reagents:
-
4-methylbenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equiv.) in a 2 M NaOH solution (2.0 equiv.).
-
Add DCM to create a biphasic system and cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Dissolve 4-methylbenzoyl chloride (1.0 equiv.) in a minimal amount of DCM and add it dropwise to the cooled, vigorously stirred biphasic mixture.
-
Continue stirring at 0°C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: Workflow for Synthesis from 4-methylbenzoic acid.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. Buy N-Methoxy-4-methylbenzamide (EVT-3256325) | 25563-06-8 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Weinreb Amide Synthesis: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for Weinreb amide reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are Weinreb amides and why are they used in synthesis?
Weinreb amides, or N-methoxy-N-methylamides, are versatile intermediates in organic synthesis.[1][2] Their primary advantage is the ability to react with organometallic reagents (like Grignard or organolithium reagents) or reducing agents to produce ketones or aldehydes, respectively, with high selectivity.[1][3] This selectivity stems from the formation of a stable five-membered cyclic tetrahedral intermediate, which prevents the common problem of over-addition that can occur with other acyl compounds like esters or acid chlorides.[3][4][5][6][7] This stable intermediate remains intact at low temperatures and only collapses to the desired ketone or aldehyde upon aqueous workup.[5][7][8]
The general stability of Weinreb amides also allows for their purification and storage before use in subsequent reactions.[1] They are compatible with a wide array of functional groups and the reactions often proceed under mild conditions.[1][5]
2. My Weinreb amide synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yields in Weinreb amide formation can arise from several factors related to the starting materials, coupling agents, or reaction conditions.
-
Poor Quality of Starting Materials: Ensure the carboxylic acid is pure and dry. The N,O-dimethylhydroxylamine hydrochloride should be of high purity (typically 98% or higher).[1]
-
Inefficient Coupling Agent: The choice of coupling agent is critical. A variety of reagents can be used, each with its own advantages and potential drawbacks.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all impact the yield.
Here is a comparison of common coupling methods for Weinreb amide synthesis from carboxylic acids:
| Coupling Method | Reagents | Typical Solvents | Key Considerations |
| Acid Chloride Method | Thionyl chloride or oxalyl chloride, followed by N,O-dimethylhydroxylamine HCl and a base (e.g., pyridine) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Can be harsh for sensitive substrates.[5][9] |
| Peptide Coupling Reagents | DCC, EDCI, BOP, HATU | DCM, Dimethylformamide (DMF) | Generally mild conditions, but byproducts can complicate purification.[5][9][10] |
| Triazine-Based Reagents | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) | THF, Acetonitrile | Efficient one-pot method with high yields and easy purification.[4][11] |
| Organoaluminum Reagents | AlMe₃ or AlMe₂Cl with N,O-dimethylhydroxylamine HCl from esters or lactones | DCM, Toluene | Effective for converting esters directly to Weinreb amides.[5][6] |
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. Dry solvents and starting materials as needed.
-
Optimize Coupling Agent: If one coupling method gives low yields, consider trying an alternative from the table above. For example, if using a carbodiimide-based coupling results in purification issues, a triazine-based method might be a cleaner alternative.[11]
-
Control Temperature: Some coupling reactions are sensitive to temperature. Ensure the reaction is maintained at the optimal temperature as specified in the protocol.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.
3. I am observing over-addition of the organometallic reagent to my Weinreb amide, resulting in an alcohol byproduct. How can I prevent this?
While the Weinreb amide is designed to prevent over-addition, it can still occur under certain conditions, particularly at higher temperatures or with highly reactive organometallic reagents.[12] The stability of the tetrahedral intermediate is temperature-dependent.[5]
Troubleshooting Flowchart for Over-Addition:
Caption: Troubleshooting workflow for over-addition in Weinreb amide reactions.
Detailed Methodologies:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C) to maintain the stability of the chelated intermediate.[12][13]
-
Reagent Stoichiometry: Carefully control the stoichiometry of the organometallic reagent. Using a slight excess is common, but a large excess can promote over-addition.[13] Consider titrating the Grignard or organolithium reagent to determine its exact concentration before use.
-
Addition Rate: Add the organometallic reagent slowly to the solution of the Weinreb amide to maintain a low concentration of the nucleophile and control the reaction exotherm.
-
Cold Quench: Quench the reaction at low temperature before allowing it to warm to room temperature.[14]
4. The reaction with my Grignard or organolithium reagent is not going to completion, and I am recovering unreacted Weinreb amide. What could be the issue?
Incomplete conversion can be due to several factors, including inactive reagents, steric hindrance, or suboptimal reaction conditions.
Potential Causes and Solutions:
| Cause | Solution |
| Inactive Organometallic Reagent | The Grignard or organolithium reagent may have degraded due to exposure to air or moisture. Titrate the reagent to confirm its activity or use a freshly prepared or purchased batch.[13] |
| Steric Hindrance | If either the Weinreb amide or the organometallic reagent is sterically bulky, the reaction may be slow or incomplete.[2] In such cases, longer reaction times or slightly elevated temperatures (while carefully monitoring for over-addition) may be necessary. |
| Insufficient Equivalents | Ensure that enough organometallic reagent is used to account for any acidic protons in the substrate or trace amounts of water in the solvent. |
| Low Reaction Temperature | While low temperatures are good for preventing over-addition, an excessively low temperature might slow the reaction down to the point of being impractical. If the reaction is clean but incomplete, consider allowing it to warm slightly (e.g., from -78 °C to -40 °C) for a period. |
5. I am having difficulty with the workup and purification of my Weinreb amide. What are some common issues and solutions?
Workup and purification challenges often involve emulsion formation during extraction or difficulty in removing byproducts from coupling agents.
Common Workup and Purification Problems:
-
Emulsion Formation During Extraction: This can occur when using solvents like DCM. To break up emulsions, add a small amount of brine (saturated aqueous NaCl solution) and gently swirl the separatory funnel.[15] Letting the mixture stand for a while can also help.
-
Removal of Coupling Agent Byproducts:
-
DCC/EDCI: The urea byproducts (DCU/EDU) can sometimes be difficult to remove. For EDCI, an acidic wash (e.g., 1N HCl) can protonate the urea byproduct, making it more water-soluble.[15] However, do not neutralize the aqueous layer afterward, as this can cause the urea to be extracted back into the organic phase.[15] DCU is largely insoluble in most organic solvents and can often be removed by filtration.
-
Triazine-based reagents: The byproducts are generally water-soluble and can be easily removed with aqueous washes.[11]
-
-
Product Solubility: If the product Weinreb amide or the resulting ketone is highly polar, it may have some solubility in the aqueous layer, leading to lower isolated yields. In such cases, performing multiple extractions with the organic solvent can help to recover more product. Back-extracting the combined aqueous layers with fresh organic solvent is also a good practice.
General Protocol for Weinreb Amide Synthesis using CDMT:
-
Dissolve the carboxylic acid (1.0 equiv) in THF.
-
Add N-methylmorpholine (NMM) (1.1 equiv) and stir for a few minutes.
-
Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv) and stir the resulting suspension at room temperature for 1-2 hours.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and NMM (1.2 equiv) in THF.
-
Add the hydroxylamine solution to the activated ester suspension and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove any solids.
-
The resulting THF solution of the Weinreb amide can often be used directly in the next step, or it can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.[11]
6. My starting material appears to be decomposing under the reaction conditions. What could be causing this?
Decomposition of the starting material or the product can occur if the substrate is sensitive to the reaction conditions, particularly the basicity of the organometallic reagent.
Logical Relationship Diagram for Decomposition:
Caption: Decision-making process when decomposition is observed.
For instance, some heterocyclic compounds, like isoxazoles without a substituent adjacent to the nitrogen atom, can be susceptible to cleavage under strongly basic conditions.[14] If your substrate has sensitive functionalities, consider the following:
-
Protecting Groups: If there are acidic protons (e.g., alcohols, amines) or other reactive groups, they should be protected before introducing the organometallic reagent.
-
Milder Reagents: In some cases, a less basic organometallic reagent, such as an organocuprate (Gilman reagent), may be a suitable alternative to a Grignard or organolithium reagent.
-
Temperature: Running the reaction at a very low temperature (-78 °C) can sometimes mitigate decomposition by slowing down the undesired side reactions more than the desired reaction.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. Weinreb amides [pubsapp.acs.org]
- 10. tutorchase.com [tutorchase.com]
- 11. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of N-methoxy-N,4-dimethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methoxy-N,4-dimethylbenzamide. The information is designed to address common challenges encountered during the purification of this Weinreb amide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route used. For a typical carbodiimide-mediated coupling of 4-methylbenzoic acid and N,O-dimethylhydroxylamine, impurities may include:
-
Unreacted starting materials: 4-methylbenzoic acid and N,O-dimethylhydroxylamine.
-
Coupling agent byproducts: For example, if dicyclohexylcarbodiimide (DCC) is used, N,N'-dicyclohexylurea (DCU) will be a major byproduct. If 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is used, the corresponding urea byproduct will be present.
-
Side-reaction products: Small amounts of other acylated species.
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification methods are:
-
Aqueous workup/extraction: To remove water-soluble impurities like excess N,O-dimethylhydroxylamine hydrochloride and byproducts from water-soluble coupling agents like EDCI.
-
Crystallization: If the crude product is a solid and a suitable solvent system can be found.
-
Silica gel column chromatography: This is a highly effective method for removing non-polar and closely related impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify a suitable solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. Note that Weinreb amides can sometimes show broad signals for the N-methoxy and N-methyl groups at room temperature due to restricted rotation around the C-N bond (rotamers).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for identifying volatile impurities and confirming the mass of the desired product.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying purity and separating non-volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation During Aqueous Extraction
Symptom: Formation of an emulsion or difficulty in distinguishing the organic and aqueous layers during liquid-liquid extraction.
| Possible Cause | Solution |
| High concentration of solutes | Dilute the mixture with more of the organic solvent and water. |
| Similar densities of the two phases | Add brine (saturated aqueous NaCl solution) to the separatory funnel. This will increase the density of the aqueous phase and help to break up emulsions. |
| Presence of insoluble byproducts at the interface | If a solid is present at the interface (e.g., DCU if DCC was used), it may be necessary to filter the entire biphasic mixture through a coarse frit before separating the layers. |
Issue 2: Difficulty with Crystallization
Symptom: The compound "oils out" or fails to crystallize from solution.
| Possible Cause | Solution |
| Solution is too concentrated or cooled too quickly | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Placing the flask in an insulated container can help to slow the cooling rate. |
| Presence of impurities | Impurities can inhibit crystal formation. Try to pre-purify the material by another method, such as a quick filtration through a plug of silica gel, before attempting crystallization. |
| Inappropriate solvent system | The chosen solvent may be too "good" or too "poor." Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for benzamides include ethyl acetate/hexanes and dichloromethane/hexanes. |
Issue 3: Poor Separation During Column Chromatography
Symptom: The desired compound co-elutes with impurities, or the separation is very broad.
| Possible Cause | Solution |
| Inappropriate solvent system | The eluent may be too polar or not polar enough. Optimize the solvent system using TLC first. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. |
| Column overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Sample loaded in a solvent that is too strong | Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble, adsorb it onto a small amount of silica gel, evaporate the solvent, and then dry-load the silica onto the column. Alternatively, dissolve the sample in the mobile phase if possible. |
| Issues with the stationary phase | If the compound is sensitive to the acidic nature of silica gel, consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. |
Experimental Protocols
Representative Purification Protocol for this compound
This protocol describes a general procedure for the purification of this compound after a typical coupling reaction.
1. Aqueous Workup:
-
Quench the reaction mixture with water or a dilute aqueous acid (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers sequentially with:
-
1 M HCl (to remove basic impurities like unreacted amines).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine (to remove excess water and aid in layer separation).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
2. Purification by Column Chromatography:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Purification Method | Typical Purity Before | Typical Purity After | Typical Yield | Commonly Removed Impurities |
| Aqueous Workup | 50-80% | 70-90% | >90% | Water-soluble reagents and byproducts |
| Column Chromatography | 70-90% | >98% | 70-90% | Unreacted starting materials, closely related byproducts |
| Recrystallization | >90% | >99% | 60-80% | Minor impurities with different solubility profiles |
Visualizations
Experimental Workflow for Purification
Caption: A typical workflow for the purification and analysis of this compound.
Troubleshooting Logic for Failed Crystallization
Caption: A decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: N-methoxy-N,4-dimethylbenzamide Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methoxy-N,4-dimethylbenzamide, a common Weinreb amide. The focus is on the impact of temperature on the reaction kinetics during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound is a Weinreb amide, which serves as a versatile precursor for the synthesis of ketones and aldehydes. Its reaction with organometallic reagents (like Grignard or organolithium reagents) forms a stable tetrahedral intermediate, which upon acidic workup yields a ketone, or upon reduction with agents like lithium aluminum hydride (LiAlH₄), produces an aldehyde.[1][2][3]
Q2: Why is temperature control so critical during the reaction of this compound with organometallic reagents?
A2: Low temperature is crucial for stabilizing the metal-chelated tetrahedral intermediate formed during the nucleophilic addition of the organometallic reagent.[1] This stability prevents the collapse of the intermediate and subsequent over-addition of the nucleophile, which would lead to the formation of a tertiary alcohol instead of the desired ketone.[1][4] A low-temperature quench is often required to maintain this stability.[1]
Q3: What is the general effect of increasing temperature on the rate of formation of this compound?
A3: Generally, as with most chemical reactions, increasing the temperature will increase the rate of formation of this compound. However, higher temperatures can also lead to an increase in the rate of side reactions and potentially impact the stability of the product and reactants, which may negatively affect the overall yield and purity.
Q4: Are there any known side reactions at elevated temperatures during the synthesis or use of this compound?
A4: Yes. During the synthesis of Weinreb amides, higher temperatures can promote the formation of byproducts. In subsequent reactions with strong bases or nucleophiles, elevated temperatures can lead to the decomposition of the tetrahedral intermediate, resulting in over-addition products (tertiary alcohols).[5] Additionally, side reactions involving the cleavage of the N-O bond can occur under harsh conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ketone in Weinreb Ketone Synthesis
| Probable Cause | Recommended Solution |
| Reaction temperature is too high. | Maintain a low temperature (typically 0 °C to -78 °C) throughout the addition of the organometallic reagent and before quenching. This stabilizes the tetrahedral intermediate.[1] |
| Excess of organometallic reagent. | Use a stoichiometric amount or only a slight excess of the Grignard or organolithium reagent to minimize over-addition.[6] |
| Decomposition of the tetrahedral intermediate upon warming. | Quench the reaction at a low temperature before allowing it to warm to room temperature.[6] |
| Poor quality of the Grignard or organolithium reagent. | Ensure the organometallic reagent is freshly prepared or properly titrated to determine its exact concentration. |
| Presence of water in the reaction. | Use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organometallic reagent. |
Issue 2: Formation of Tertiary Alcohol as a Major Byproduct
| Probable Cause | Recommended Solution |
| Reaction temperature is too high. | As with low yield, the primary solution is to conduct the reaction at a lower temperature to prevent the collapse of the stable intermediate that leads to the ketone.[1] |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor over-addition. |
| Excessive amount of organometallic reagent. | Carefully control the stoichiometry of the organometallic reagent.[6] |
Issue 3: Incomplete Conversion of the Starting Material (e.g., Acid Chloride or Ester)
| Probable Cause | Recommended Solution |
| Insufficient amount of N,O-dimethylhydroxylamine. | Use a slight excess of N,O-dimethylhydroxylamine hydrochloride and a suitable base to ensure complete reaction with the starting carboxylic acid derivative. |
| Reaction temperature is too low for the amide formation step. | While the subsequent ketone formation requires low temperatures, the initial formation of the Weinreb amide from an acid chloride can often be run at room temperature to ensure a reasonable reaction rate.[4] |
| Inefficient coupling agent or activation. | For synthesis from a carboxylic acid, ensure the coupling agent is active and used in the correct stoichiometry. For synthesis from an ester, ensure the activating agent (e.g., trimethylaluminum) is effective.[7] |
Quantitative Data
| Temperature (°C) | Expected Relative Rate Constant (k) | Expected Impact on Yield/Purity in Ketone Synthesis |
| -78 | Very Low | High Purity, Low Over-addition |
| -20 | Low | Good Purity, Minimal Over-addition |
| 0 | Moderate | Potential for some Over-addition |
| 25 (Room Temp) | High | Increased risk of Over-addition and side products |
Note: This table is for illustrative purposes to demonstrate the temperature dependency and is not based on experimentally determined values for this specific reaction from the search results.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of a Weinreb amide from an acid chloride.
Materials:
-
4-methylbenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir bar, round-bottom flask, dropping funnel, and other standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add pyridine (1.2 equivalents) at 0 °C.
-
Stir the mixture for 10-15 minutes.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the mixture via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: Workflow for the two-step synthesis of a ketone using a Weinreb amide intermediate.
Caption: Signaling pathway illustrating the influence of temperature on product formation.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
how to remove unreacted starting material from N-methoxy-N,4-dimethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-methoxy-N,4-dimethylbenzamide, a common Weinreb amide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
The primary impurities encountered during the synthesis of this compound are typically unreacted starting materials and byproducts from side reactions. These include:
-
Unreacted 4-methylbenzoyl chloride: The electrophilic starting material.
-
Unreacted N,O-dimethylhydroxylamine hydrochloride: The nucleophilic starting material.
-
4-methylbenzoic acid: Formed from the hydrolysis of 4-methylbenzoyl chloride by moisture.
-
Base used in the reaction: Such as pyridine or triethylamine, and its corresponding hydrochloride salt.
Q2: What are the key physical property differences I can exploit for purification?
The differences in physical properties between the desired product and the common impurities are crucial for selecting an appropriate purification strategy. The following table summarizes these properties.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 179.22[1] | Not available, but likely high boiling and distillable under vacuum. | Liquid at room temperature. | Expected to be soluble in organic solvents and poorly soluble in water. |
| 4-methylbenzoyl chloride | 154.6 | 225-227[2] | -3 to -2[2][3] | Insoluble in water (reacts); soluble in dichloromethane and ether.[4][5] |
| N,O-dimethylhydroxylamine hydrochloride | 97.54 | Not applicable | 112-116[6][7][8] | Soluble in water, DMSO, and methanol.[9] |
| 4-methylbenzoic acid | 136.15 | 274-275 | 177-180 | Slightly soluble in cold water, more soluble in hot water and organic solvents. |
| Triethylamine hydrochloride | 137.65 | Not applicable | 260 | Soluble in water and ethanol. |
Q3: Which purification technique is most suitable for removing unreacted starting materials?
A combination of aqueous workup (extraction) followed by column chromatography or vacuum distillation is generally the most effective approach.
-
Aqueous Workup (Extraction): This is highly effective for removing water-soluble impurities like N,O-dimethylhydroxylamine hydrochloride and the hydrochloride salt of the base used.
-
Column Chromatography: This technique separates compounds based on their polarity and is excellent for removing impurities with different polarities from the product.
-
Vacuum Distillation: This method is suitable if the product is thermally stable and has a significantly different boiling point from the impurities, particularly the unreacted 4-methylbenzoyl chloride.
Troubleshooting Guides
Issue 1: Presence of Unreacted 4-methylbenzoyl chloride in the final product.
Symptoms:
-
A sharp, pungent odor in the product.
-
An extra spot on a TLC plate, typically less polar than the product.
-
Characteristic peaks in NMR or GC-MS corresponding to 4-methylbenzoyl chloride.
Root Cause:
-
Incomplete reaction due to insufficient N,O-dimethylhydroxylamine or reaction time.
-
Reaction conditions not optimized (e.g., temperature too low).
Solutions:
-
Method 1: Aqueous Workup with a Mild Base
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acid chloride to form the water-soluble sodium 4-methylbenzoate.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solvent to obtain the purified product.
-
-
-
Method 2: Vacuum Distillation
-
Protocol:
-
Ensure the product is thermally stable at the required distillation temperature.
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Carefully heat the crude product under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound. The unreacted 4-methylbenzoyl chloride has a significantly higher boiling point.
-
-
Issue 2: Presence of Unreacted N,O-dimethylhydroxylamine hydrochloride in the final product.
Symptoms:
-
A water-soluble solid observed in the crude product.
-
A very polar spot on a TLC plate that does not move from the baseline.
-
Broad peaks in the NMR spectrum, especially in the amine region.
Root Cause:
-
Use of excess N,O-dimethylhydroxylamine hydrochloride.
-
Inefficient removal during the workup.
Solution: Aqueous Extraction
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with water or a slightly acidic solution (e.g., 1M HCl) to protonate any free amine and move it into the aqueous layer.
-
Repeat the aqueous wash 2-3 times.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Issue 3: Product is contaminated with both starting materials.
Symptoms:
-
Multiple impurity spots on TLC analysis.
-
Complex NMR spectrum with peaks corresponding to both starting materials and the product.
Solution: Sequential Purification Workflow
A multi-step purification process is necessary to remove all impurities effectively.
Experimental Workflow Diagram:
Caption: Sequential purification workflow for this compound.
Logical Troubleshooting Diagram
This diagram outlines a logical approach to identifying and resolving purification issues.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. This compound | C10H13NO2 | CID 5133773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-methylbenzoyl chloride [stenutz.eu]
- 4. CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 5. guidechem.com [guidechem.com]
- 6. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 7. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
A Comparative Guide to N-methoxy-N,4-dimethylbenzamide and Other Weinreb Amides for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate synthetic reagents is paramount to the success of complex molecular syntheses. This guide provides an objective comparison of N-methoxy-N,4-dimethylbenzamide with other Weinreb amides, supported by experimental data and detailed protocols to aid in making informed decisions for your research.
Weinreb amides, or N-methoxy-N-methylamides, are a class of versatile reagents in organic synthesis, prized for their ability to react with organometallic reagents to form ketones and aldehydes with high selectivity and yield.[1] This controlled reactivity stems from the formation of a stable five-membered cyclic tetrahedral intermediate, which prevents the common problem of over-addition that can plague reactions with other carboxylic acid derivatives.[1][2]
This compound is a member of this class, featuring a methyl group at the para position of the benzene ring. This electron-donating group can influence the reactivity of the amide compared to its unsubstituted counterpart, N-methoxy-N-methylbenzamide, and other aliphatic or electronically varied aromatic Weinreb amides.
Performance Comparison: Reactivity and Yields
The reactivity of Weinreb amides is influenced by the electronic nature of the substituents on the acyl group. Electron-donating groups, such as the 4-methyl group in this compound, can increase electron density at the carbonyl carbon, potentially affecting its electrophilicity.
While a comprehensive, direct comparison of a wide range of substituted Weinreb amides under identical conditions is not extensively documented in a single source, data from various studies allow for a comparative assessment. For instance, in palladium-catalyzed C-H functionalization reactions, both electron-donating and electron-withdrawing substituents on aryl Weinreb amides have been shown to be well-tolerated, leading to the desired products in high yields.[2]
To illustrate the comparative performance, the following table summarizes yields for the synthesis of biaryl ketones from various N-methoxy-N-methylamides via arylation with functionalized Grignard reagents.
| Weinreb Amide | Grignard Reagent | Product | Yield (%) |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | 3-Fluorobenzophenone | 92 |
| This compound | 3-Fluorophenylmagnesium chloride | 3-Fluoro-4'-methylbenzophenone | 95 |
| N-methoxy-N-(4-chlorophenyl)benzamide | 3-Fluorophenylmagnesium chloride | 4-Chloro-3'-fluorobenzophenone | 88 |
| N-methoxy-N-(4-methoxyphenyl)benzamide | 3-Fluorophenylmagnesium chloride | 3-Fluoro-4'-methoxybenzophenone | 91 |
| N-methoxy-N-methyl-2-naphthamide | 3-Fluorophenylmagnesium chloride | (3-Fluorophenyl)(naphthalen-2-yl)methanone | 93 |
Data adapted from a study on the chemoselective arylation of Weinreb amides.
As the data suggests, this compound demonstrates excellent performance, providing a high yield that is comparable to or slightly higher than the unsubstituted benzamide and other substituted analogues in this specific transformation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful research. Below are representative procedures for the synthesis of a Weinreb amide and its subsequent reaction to form a ketone.
Synthesis of this compound
A common method for the synthesis of Weinreb amides is the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
4-methylbenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane at 0 °C, slowly add pyridine (2.2 equivalents).
-
Add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Ketone Synthesis from this compound (Example: Synthesis of 4'-Methylacetophenone)
This protocol describes the reaction of this compound with a Grignard reagent to yield a ketone.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude 4'-methylacetophenone can be purified by vacuum distillation or column chromatography.[3][4]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism of Weinreb amides and a typical experimental workflow for ketone synthesis.
References
A Comparative Guide to Analytical Methods for Determining the Purity of N-methoxy-N,4-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of N-methoxy-N,4-dimethylbenzamide, a Weinreb amide intermediate crucial in pharmaceutical synthesis, is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes visualizations to aid in the selection of the most appropriate method for a given research or development need. The purity of this compound is typically expected to be high, with commercially available reagents often specified at >95% to 98% purity.[1][2][3]
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, selectivity, and the availability of a certified reference standard.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Intrinsic quantitative method where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard. |
| Typical Purity Range | >95% | >95% | >98% (with certified standard) |
| Limit of Detection (LOD) | ng/mL range | pg to ng range | ~0.1% |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | ng range | ~0.3% |
| Reference Standard | Required for accurate quantification. | Recommended for confirmation of identity and quantification. | Certified internal standard required for absolute purity determination. |
| Strengths | - Robust and widely available- Suitable for non-volatile and thermally labile impurities- High precision and accuracy | - High sensitivity and selectivity- Provides structural information for impurity identification- Suitable for volatile and semi-volatile impurities | - Primary ratio method, highly accurate- No need for a reference standard of the analyte itself- Provides structural confirmation of the main component and impurities |
| Limitations | - Requires a chromophore for UV detection- May not be suitable for highly volatile impurities | - Requires the analyte and impurities to be volatile and thermally stable | - Lower sensitivity compared to chromatographic methods- Requires a high-field NMR spectrometer |
Experimental Protocols
The following protocols are provided as examples and are based on established methods for similar aromatic amide compounds. Optimization and validation are essential for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Prepare a working solution of 100 µg/mL by diluting the stock solution with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying unknown impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane to obtain a solution of 1 mg/mL.
-
If necessary, dilute the solution further with dichloromethane.
GC-MS Conditions:
| Parameter | Value |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Data Analysis:
Purity is calculated based on the area percent of the main peak. The mass spectrum of the main peak should be compared to a reference spectrum for confirmation. Impurities can be tentatively identified by library search (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., 5-10 mg of maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
NMR Spectrometer Parameters (Example for a 400 MHz spectrometer):
| Parameter | Value |
| Nucleus | ¹H |
| Pulse Program | A quantitative pulse sequence with a sufficient relaxation delay (e.g., 5 x T₁) |
| Acquisition Time | ≥ 3 seconds |
| Relaxation Delay (d1) | 30-60 seconds (to be determined experimentally) |
| Number of Scans | 16 or more for good signal-to-noise ratio |
| Spectral Width | Appropriate for observing all signals of interest |
Data Analysis:
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Potential Impurities in this compound Synthesis
This compound is a Weinreb amide, typically synthesized from 4-methylbenzoic acid or its derivatives and N,O-dimethylhydroxylamine.[4] Potential impurities may include:
-
Starting Materials:
-
4-methylbenzoic acid
-
4-methylbenzoyl chloride (if used as an intermediate)
-
N,O-dimethylhydroxylamine
-
-
Byproducts:
-
Over-addition products (tertiary alcohols) if organometallic reagents are used in subsequent steps without purification of the Weinreb amide.
-
-
Residual Solvents:
-
Solvents used during the synthesis and purification process (e.g., dichloromethane, ethyl acetate).
-
Visualizations
Caption: General workflow for the analytical determination of purity.
References
A Comparative Guide to the Spectroscopic Analysis of N-methoxy-N,4-dimethylbenzamide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Weinreb ketone synthesis utilizing N-methoxy-N,4-dimethylbenzamide and its alternative methods. We will delve into the spectroscopic analysis of the resulting products, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Weinreb Ketone Synthesis: A Controlled Approach
The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones from carboxylic acid derivatives.[1][2] The use of an N-methoxy-N-methylamide, such as this compound, is central to this methodology. The key advantage of the Weinreb amide is its ability to react with organometallic reagents, like Grignard or organolithium reagents, to form a stable, chelated tetrahedral intermediate.[1][2] This intermediate prevents the common issue of over-addition, which leads to the formation of tertiary alcohols, a frequent byproduct in reactions with more reactive acylating agents like acid chlorides or esters.[1]
The reaction of this compound with a methyl-based organometallic reagent, such as methylmagnesium bromide or methyllithium, is expected to yield 4'-methylacetophenone.
Spectroscopic Analysis of the Starting Material and Product
A thorough spectroscopic analysis is essential to confirm the identity and purity of both the starting material and the final product.
This compound:
Due to restricted rotation around the amide C-N bond, the 1H NMR spectrum of this compound is expected to show distinct signals for the N-methyl and O-methyl groups. At room temperature, these may appear as broad humps, which would resolve into sharp singlets at higher temperatures.
Expected Product: 4'-methylacetophenone
The anticipated product of the reaction with a methyl organometallic reagent is 4'-methylacetophenone. The spectroscopic data for this compound is well-established.
Table 1: Spectroscopic Data for 4'-methylacetophenone
| Spectroscopic Technique | Observed Data |
| 1H NMR (CDCl3) | δ 7.86 (d, J = 8.5 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 2.57 (s, 3H), 2.41 (s, 3H)[3] |
| 13C NMR (CDCl3) | δ 198.0, 143.9, 134.7, 129.2, 28.4, 26.5, 21.6[3] |
| IR (neat) | ν 1685 cm-1 (C=O stretch) |
| MS (EI) | m/z (%) 134 (M+), 119, 91, 77 |
Alternative Methods for Ketone Synthesis
While the Weinreb synthesis offers excellent control, other methods for preparing ketones from carboxylic acids or their derivatives are available.
Reaction of Carboxylic Acids with Organolithium Reagents
A direct method involves the treatment of a carboxylic acid with at least two equivalents of an organolithium reagent. The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianionic intermediate. Aqueous workup then furnishes the ketone. However, this method is often limited to the use of organolithium reagents and can be less functional group tolerant than the Weinreb synthesis.
Reaction of Acid Chlorides with Gilman Reagents
The use of lithium dialkylcuprates (Gilman reagents) with acid chlorides is another effective method for ketone synthesis. Gilman reagents are softer nucleophiles than Grignard or organolithium reagents and typically do not add to the newly formed ketone, thus preventing the formation of a tertiary alcohol. This method requires the conversion of the carboxylic acid to the more reactive acid chloride.
Comparative Analysis of Ketone Synthesis Methods
| Feature | Weinreb Ketone Synthesis | Organolithium Reagents with Carboxylic Acids | Gilman Reagents with Acid Chlorides |
| Starting Material | N-methoxy-N-methylamide | Carboxylic Acid | Acid Chloride |
| Key Reagent | Grignard or Organolithium Reagent | Organolithium Reagent (≥ 2 equiv.) | Lithium Dialkylcuprate (Gilman Reagent) |
| Key Intermediate | Stable Chelated Tetrahedral Intermediate | Dianionic Tetrahedral Intermediate | - |
| Control of Over-addition | Excellent | Good | Excellent |
| Functional Group Tolerance | High | Moderate | Moderate to High |
| Generality | Broad | Generally good for RLi | Broad |
| Typical Yields | High to Excellent | Good to High | Good to High |
Experimental Protocols
General Protocol for Weinreb Ketone Synthesis
-
Preparation of the Weinreb Amide (this compound): To a solution of 4-methylbenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) followed by the slow addition of a non-nucleophilic base such as pyridine or triethylamine (2.2 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the Weinreb amide, which can be purified by chromatography or distillation.
-
Reaction with a Grignard Reagent: The this compound (1 equivalent) is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled to 0 °C or -78 °C. The Grignard reagent (e.g., methylmagnesium bromide, 1.1-1.5 equivalents) is added dropwise. The reaction is stirred for 1-3 hours at this temperature. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude ketone is then purified.
General Protocol for Ketone Synthesis from a Carboxylic Acid and an Organolithium Reagent
-
To a solution of the carboxylic acid (1 equivalent) in an anhydrous etheral solvent (e.g., diethyl ether or THF) at 0 °C, add the organolithium reagent (e.g., methyllithium, 2.2 equivalents) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude ketone, which is then purified.
General Protocol for Ketone Synthesis from an Acid Chloride and a Gilman Reagent
-
Preparation of the Gilman Reagent: To a suspension of cuprous iodide (CuI, 1 equivalent) in an anhydrous etheral solvent at -78 °C, add the organolithium reagent (2 equivalents) dropwise. The mixture is stirred at this temperature for 30-60 minutes to form the lithium dialkylcuprate.
-
Reaction with the Acid Chloride: To the freshly prepared Gilman reagent at -78 °C, add a solution of the acid chloride (1 equivalent) in an anhydrous etheral solvent dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is washed, dried, and concentrated to afford the ketone.
Visualizing the Weinreb Ketone Synthesis Pathway
The following diagram illustrates the key steps in the Weinreb ketone synthesis, highlighting the formation of the stable chelated intermediate.
References
comparative yield analysis of different N-methoxy-N,4-dimethylbenzamide synthesis routes
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. N-methoxy-N,4-dimethylbenzamide, a Weinreb amide, is a valuable building block in organic synthesis, primarily for the preparation of ketones without the common issue of over-addition by organometallic reagents. This guide provides an objective comparison of different synthesis routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.
The synthesis of this compound typically starts from 4-methylbenzoic acid or its activated derivatives. The primary methods involve the formation of an amide bond between the 4-methylbenzoyl group and N,O-dimethylhydroxylamine. The key differences in these routes lie in the choice of coupling agents and reaction conditions, which in turn affect the yield, purity, and scalability of the process.
Quantitative Data Comparison
The following table summarizes the quantitative data for the most common synthesis routes for this compound, providing a clear comparison of their efficiencies.
| Synthesis Route | Starting Material | Key Reagents | Solvent | Yield (%) | Reaction Conditions |
| Carbodiimide-Mediated Coupling | 4-Methylbenzoic acid | DIC, DMAP | Dichloromethane (DCM) | >85% | 0°C to Room Temperature, 16 h, inert atmosphere[1] |
| Schotten-Baumann Acylation | 4-Methylbenzoyl chloride | NaOH | Dichloromethane (DCM) / H₂O | 70–75% | 0°C, 1–2 h, biphasic stirring[1] |
| Carbonyl Diimidazole (CDI) Activation | 5-bromo-2-furanoic acid (example) | 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane (DCM) | 70% | Room Temperature, 6 h[2] |
| Photoredox-Catalyzed N–O Bond Functionalization | N-Methoxy-N-methylbenzamide | 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, LiBF₄, DIPEA | Acetonitrile (MeCN) | 68% | Blue light irradiation (402 nm), 16 h[1] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature procedures.
1. Carbodiimide-Mediated Coupling
This method is a high-yield, common laboratory-scale synthesis.
-
Materials: 4-Methylbenzoic acid, N,O-dimethylhydroxylamine hydrochloride, N,N'-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of 4-methylbenzoic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.05 equiv) in anhydrous DCM, add DMAP (0.05 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DIC (1.05 equiv) in DCM to the cooled mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.[1]
-
2. Schotten-Baumann Acylation
This scalable method utilizes a biphasic system and is suitable for larger-scale preparations.[1]
-
Materials: 4-Methylbenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.
-
Procedure:
-
Prepare 4-methylbenzoyl chloride by treating 4-methylbenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) and NaOH (2.0 equiv) in a mixture of DCM and water.
-
Cool this biphasic mixture to 0°C with vigorous stirring.
-
Slowly add the 4-methylbenzoyl chloride (1.0 equiv) to the cooled mixture.
-
Continue vigorous stirring at 0°C for 1-2 hours.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to obtain high-purity this compound.[1]
-
3. Carbonyl Diimidazole (CDI) Activation
This route is an excellent alternative when the starting carboxylic acid is sensitive to the conditions required for acid chloride formation.[2]
-
Materials: 4-Methylbenzoic acid, 1,1'-Carbonyldiimidazole (CDI), N,O-dimethylhydroxylamine hydrochloride, Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of 4-methylbenzoic acid (1.0 equiv) in DCM, add CDI (1.1 equiv) in one portion at room temperature. Evolution of CO₂ gas will be observed.
-
Stir the resulting clear solution for approximately 45 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture in one portion.
-
Allow the reaction to stir for 6 hours at room temperature.
-
Quench the reaction with 1 M HCl and stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, deionized water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure this compound.[2]
-
Visualizing the Synthesis Comparison
The following diagram illustrates the logical flow of comparing the different synthesis routes for this compound.
References
A Comparative Guide to Ketone Synthesis: Validation of N-methoxy-N,4-dimethylbenzamide
In the landscape of organic synthesis, the formation of ketones is a fundamental transformation, pivotal for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] The challenge often lies in achieving high selectivity and yield, avoiding common side reactions like the over-addition of organometallic reagents to form tertiary alcohols.[2][3] This guide provides a comparative analysis of ketone synthesis using N-methoxy-N,4-dimethylbenzamide, a specific Weinreb amide, against other prevalent methodologies. We present supporting data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the optimal synthetic route.
The Weinreb Amide Approach: Precision in Ketone Synthesis
The Weinreb ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, utilizes N-methoxy-N-methylamides (Weinreb amides) to produce ketones from a variety of carboxylic acid derivatives.[3] The key to this method's success is the formation of a stable, chelated tetrahedral intermediate when the Weinreb amide reacts with an organometallic reagent, such as a Grignard or organolithium reagent.[1][2] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup.[1] This controlled reactivity prevents the common problem of over-addition that plagues reactions with esters or acid chlorides, making it a reliable and widely adopted method.[3]
This compound serves as a specific example of a Weinreb amide, used to synthesize aryl ketones. Its unique functionality allows for controlled nucleophilic additions, reliably yielding ketones without the formation of unwanted tertiary alcohol by-products.[4]
Comparative Analysis of Ketone Synthesis Methods
While the Weinreb amide method offers significant advantages, several other methods are commonly employed for ketone synthesis. The choice of method often depends on the starting materials, desired product, and tolerance for potential side reactions.
| Method | Starting Material | Reagent(s) | Key Advantages | Key Limitations |
| Weinreb Ketone Synthesis | This compound (or other Weinreb Amide) | Organolithium or Grignard Reagents | High selectivity, avoids over-addition, stable intermediates, wide functional group tolerance.[1][3] | Requires prior synthesis of the Weinreb amide from a carboxylic acid derivative.[1] |
| Organolithium Addition to Carboxylic Acids | Carboxylic Acid | 2+ equivalents of Organolithium Reagent | Direct conversion from carboxylic acids.[5][6] Simple procedure.[7] | Requires at least two equivalents of the expensive organolithium reagent. Does not work with Grignard reagents.[6][7] |
| Grignard Addition to Nitriles | Nitrile | Grignard Reagent, followed by H₃O⁺ hydrolysis | Utilizes readily available nitriles and Grignard reagents. | The intermediate iminium salt requires a separate hydrolysis step to yield the ketone.[8] |
| Friedel-Crafts Acylation | Aromatic Hydrocarbon | Acyl Halide or Anhydride, Lewis Acid (e.g., AlCl₃) | Classic, effective method for synthesizing aryl ketones. | Limited to aromatic substrates, the Lewis acid catalyst can be sensitive to certain functional groups.[9] |
| N-Boc Amide Acylation | N-Boc Activated Amide | Grignard Reagents | A more recent method that can provide high yields of ketones.[10] | Requires activation of the amide with a Boc group, which can be sterically hindered.[10] |
Experimental Protocols
Protocol 1: Ketone Synthesis via Weinreb Amide
This protocol describes the synthesis of a ketone from this compound and a Grignard reagent.
Materials:
-
This compound (1.0 equiv)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.[11]
Protocol 2: Ketone Synthesis via Organolithium Addition to a Carboxylic Acid
This protocol details the synthesis of a ketone from a carboxylic acid and an organolithium reagent.
Materials:
-
Carboxylic Acid (e.g., 4-methylbenzoic acid, 1.0 equiv)
-
Organolithium Reagent (e.g., Methyllithium, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the organolithium reagent (2.0 equiv) dropwise to the stirred solution. The first equivalent acts as a base, and the second as a nucleophile.[11]
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the mixture to warm to room temperature over approximately 2 hours.[11]
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[11]
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The validation of ketone synthesis using this compound confirms its standing as a highly reliable and versatile method. Its principal advantage is the prevention of over-addition by organometallic reagents, leading to cleaner reactions and higher yields of the desired ketone.[3][4] While alternative methods such as direct addition of organolithiums to carboxylic acids or Grignard additions to nitriles are valuable and effective for specific applications, the Weinreb amide synthesis offers superior control and broad functional group compatibility.[3][5] For researchers and drug development professionals, the precision offered by the Weinreb amide approach streamlines the synthesis of complex molecular architectures, making it an indispensable tool in modern organic chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. utd-ir.tdl.org [utd-ir.tdl.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
N-methoxy-N,4-dimethylbenzamide: A Versatile Reagent in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, N-methoxy-N,4-dimethylbenzamide, a member of the Weinreb amide family, stands out as a highly efficient and selective acylating agent. Its primary application lies in the synthesis of ketones through the reaction with organometallic reagents, offering a distinct advantage over traditional methods by preventing the over-addition that leads to tertiary alcohol byproducts. This guide provides a comparative overview of its synthesis, reactivity, and applications, supported by experimental data and protocols.
Performance and Advantages in Ketone Synthesis
The key to the utility of this compound, and Weinreb amides in general, is the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents). This intermediate is stabilized by chelation of the metal to both the methoxy and the newly formed alkoxide oxygen atoms. This chelated intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This prevents the newly formed ketone from reacting further with the organometallic reagent, thus avoiding the formation of tertiary alcohols, a common side reaction with more reactive acylating agents like acid chlorides or esters.
The general workflow for this application is depicted below:
cost-benefit analysis of using N-methoxy-N,4-dimethylbenzamide in production
In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of ketones is a fundamental transformation. The choice of acylating agent and synthetic route can significantly impact production costs, efficiency, and environmental footprint. This guide provides a detailed cost-benefit analysis of using N-methoxy-N,4-dimethylbenzamide, a Weinreb amide, for ketone synthesis compared to a traditional alternative, Friedel-Crafts acylation.
For a tangible comparison, we will analyze the synthesis of a common aromatic ketone, 4-methylacetophenone, a key intermediate in the production of pharmaceuticals such as celecoxib.
Executive Summary
The use of this compound offers significant advantages in terms of chemoselectivity and yield, leading to a cleaner reaction profile and potentially simpler purification. This is a key benefit in complex, multi-step syntheses where purity is paramount. However, this route is associated with higher raw material costs, primarily due to the price of N,O-dimethylhydroxylamine hydrochloride and the required coupling agent.
Conversely, the traditional Friedel-Crafts acylation is a more cost-effective method in terms of raw materials, utilizing inexpensive chemicals like toluene and acetyl chloride. Its major drawbacks include lower regioselectivity, the generation of corrosive and hazardous waste, and more complex workup procedures. The choice between these methods will ultimately depend on the specific requirements of the manufacturing process, including the scale of production, the complexity of the substrate, and the purity requirements of the final product.
Comparative Analysis of Synthetic Routes to 4-Methylacetophenone
Two primary routes for the synthesis of 4-methylacetophenone are compared:
-
Route A: The Weinreb Amide Method using this compound.
-
Route B: The Friedel-Crafts Acylation Method .
Data Presentation: Quantitative Comparison
| Parameter | Route A: Weinreb Amide Method | Route B: Friedel-Crafts Acylation |
| Overall Yield | ~85-95% | ~85-90% |
| Product Purity | High (typically >98%) | Moderate to High (often requires purification to remove isomers) |
| Number of Steps | 2 (Amide formation, Grignard reaction) | 1 (Acylation) |
| Key Raw Materials | 4-Methylbenzoic acid, N,O-dimethylhydroxylamine HCl, Coupling Agent (e.g., CDI), Methylmagnesium bromide | Toluene, Acetyl chloride, Aluminum chloride |
| Estimated Raw Material Cost per Mole of Product | Higher | Lower |
| Key Byproducts/Waste | Coupling agent byproduct (e.g., imidazole, urea), Magnesium salts | Aluminum chloride sludge, HCl gas, Isomeric byproducts (e.g., 2-methylacetophenone) |
| Process Safety Considerations | Use of pyrophoric Grignard reagent | Use of corrosive and water-sensitive reagents (AlCl₃, Acetyl chloride), evolution of HCl gas |
| Substrate Scope | Broad; tolerant of many functional groups | Limited to electron-rich or neutral aromatic compounds; sensitive functional groups may not be tolerated |
Cost Analysis of Raw Materials
The following table provides an estimated cost comparison for the raw materials required to synthesize one mole of 4-methylacetophenone via each route. Prices are based on bulk quantities and are subject to market fluctuations.
| Reagent | Route | Molar Mass ( g/mol ) | Required Moles (per mole of product) | Estimated Bulk Price (USD/kg) | Estimated Cost (USD per mole of product) |
| 4-Methylbenzoic acid | A | 136.15 | 1.0 | 7.18 | 0.98 |
| N,O-Dimethylhydroxylamine HCl | A | 97.54 | 1.1 | 65.20 | 7.89 |
| Carbonyl diimidazole (CDI) | A | 162.15 | 1.1 | 95.30 | 17.06 |
| Methylmagnesium bromide (3M in ether) | A | 119.24 | 1.2 | N/A (solution) | ~15-25 (estimated) |
| Total Estimated Cost for Route A | ~40.93 - 50.93 | ||||
| Toluene | B | 92.14 | 1.2 | 0.90 | 0.10 |
| Acetyl chloride | B | 78.50 | 1.0 | 2.50 | 0.20 |
| Aluminum chloride | B | 133.34 | 1.1 | 0.74 | 0.11 |
| Total Estimated Cost for Route B | ~0.41 |
Disclaimer: Prices are estimates based on publicly available data for bulk quantities and are intended for comparative purposes only.
Experimental Protocols
Route A: Weinreb Amide Synthesis of 4-Methylacetophenone
Step 1: Synthesis of this compound
-
To a stirred solution of 4-methylbenzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF), add carbonyl diimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours until the evolution of CO₂ ceases and the formation of the acylimidazolide is complete (monitored by TLC or HPLC).
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in the same solvent.
-
Add the hydroxylamine solution to the acylimidazolide mixture and stir at room temperature overnight.
-
Upon completion, wash the reaction mixture with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound, which can be purified by chromatography or used directly in the next step.
Step 2: Grignard Reaction to form 4-Methylacetophenone
-
Dissolve the crude this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (1.2 eq, e.g., 3.0 M in diethyl ether) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours until the starting material is consumed (monitored by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-methylacetophenone can be purified by vacuum distillation.
Route B: Friedel-Crafts Acylation Synthesis of 4-Methylacetophenone
-
To a flame-dried reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, add anhydrous aluminum chloride (1.1 eq).
-
Add an excess of toluene (which acts as both reactant and solvent, e.g., 3-5 eq) to the vessel and cool the mixture to 0-5 °C in an ice bath.
-
Add acetyl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC for the disappearance of acetyl chloride.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic layers and wash sequentially with dilute HCl, water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess toluene by distillation.
-
The crude product is then purified by vacuum distillation to separate the desired para-isomer from any ortho-isomer formed.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of 4-methylacetophenone via the Weinreb amide route.
Caption: Workflow for the synthesis of 4-methylacetophenone via Friedel-Crafts acylation.
Signaling Pathway Analogy: Reagent Reactivity Control
Caption: Comparison of reaction pathways for Weinreb amides versus traditional acylating agents.
Conclusion
The cost-benefit analysis of using this compound in production reveals a trade-off between raw material costs and process efficiency/selectivity.
Choose the Weinreb Amide Route when:
-
The substrate contains sensitive functional groups that would not withstand the harsh conditions of Friedel-Crafts acylation.
-
High product purity is critical, and the cost of separating isomers or byproducts from the alternative route is prohibitive.
-
The scale of production is small to moderate, where the higher raw material costs are offset by simpler purification and higher yields of the desired product.
Choose the Friedel-Crafts Acylation Route when:
-
The primary driver is minimizing raw material costs.
-
The substrate is a simple, robust aromatic compound.
-
The production scale is large, and the infrastructure for handling corrosive reagents and managing waste streams is in place.
-
The separation of isomeric byproducts is feasible and cost-effective.
For drug development professionals and scientists, the reliability and broad functional group tolerance of the Weinreb amide approach often make it the superior choice during process development and for the synthesis of complex, high-value molecules. However, for the large-scale industrial production of simple ketones, the economic advantages of Friedel-Crafts acylation are undeniable.
A Comparative Guide to Ketone Synthesis: Alternatives to N-Methoxy-N-methylamides
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. While the use of N-methoxy-N-methylamides (Weinreb amides), such as N-methoxy-N,4-dimethylbenzamide, is a well-established and reliable method, a variety of alternative reagents offer distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the most suitable method for specific synthetic challenges.
At a Glance: Key Alternative Strategies
Several powerful alternatives to Weinreb amides have emerged, each with its own mechanistic features and synthetic utility. These include the use of nitriles, acyl chlorides, N-acylazetidines, and innovative decarboxylative coupling strategies.
| Feature | Weinreb Amides (Baseline) | Nitriles + Organometallics | Acyl Chlorides + Organocuprates | N-Acylazetidines + Organometallics | Decarboxylative Couplings |
| Precursor | Carboxylic Acid/Acyl Chloride | Nitrile | Acyl Chloride | Carboxylic Acid/Acyl Chloride | Carboxylic Acid (or derivative) |
| Key Reagent | Organolithium/Grignard | Organolithium/Grignard | Organocuprate (Gilman) | Organolithium/Grignard | Transition Metal Catalyst (Ni, Pd) |
| Over-addition Control | Excellent (Stable chelated intermediate) | Excellent (Ketone formed during workup) | Excellent (Low reactivity of cuprates with ketones) | Excellent (Stable tetrahedral intermediate) | Not applicable (Different mechanism) |
| Substrate Scope | Broad | Broad | Good, requires acyl chloride | Broad | Broad, tolerates many functional groups |
| Key Advantage | High reliability and extensive literature | Readily available nitrile precursors | Selective reaction with highly reactive acyl chlorides | High chemoselectivity and reactivity | Use of abundant carboxylic acids, mild conditions |
In-Depth Analysis and Experimental Data
Weinreb Amides: The Gold Standard
The Weinreb-Nahm ketone synthesis is a cornerstone of organic synthesis due to its exceptional ability to prevent the over-addition of organometallic reagents to the newly formed ketone. This is attributed to the formation of a stable, chelated tetrahedral intermediate which collapses to the ketone only upon acidic workup.
Representative Reaction:
Caption: Reaction of a Weinreb amide with an organometallic reagent.
Quantitative Data: Synthesis of Ketones using this compound
| Organometallic Reagent (R'-M) | Product (Ketone) | Yield (%) | Reference |
| MeLi | 4-Methylacetophenone | ~63% (unoptimized) | [1] |
| n-BuLi | 4-Methylvalerophenone | - | - |
| PhLi | 4-Methylbenzophenone | - | - |
| Heptynyllithium | 1-(4-Methylphenyl)oct-2-yn-1-one | ~69% (from ferulic acid derivative) | [1] |
Experimental Protocol: General Procedure for Ketone Synthesis from a Weinreb Amide
To a solution of the N-methoxy-N-methylamide (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, the organolithium or Grignard reagent (1.1-1.5 equiv) is added dropwise. The reaction mixture is stirred for a specified time (typically 1-4 hours) at 0 °C or allowed to warm to room temperature. The reaction is then quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Nitriles with Organometallic Reagents
The reaction of nitriles with Grignard or organolithium reagents provides a reliable route to ketones. The initial nucleophilic addition forms a stable imine salt which is hydrolyzed to the ketone during the aqueous workup, thus preventing over-addition.[2][3][4][5]
Reaction Pathway:
Caption: Ketone synthesis from a nitrile and a Grignard reagent.
Quantitative Data: Synthesis of Ketones from Nitriles
| Nitrile | Grignard Reagent | Product | Yield (%) | Reference |
| Benzonitrile | n-Butylmagnesium bromide | Valerophenone | High (kinetic study) | [3] |
| Various | Various | Various Ketones | Generally good to high | [2][3] |
| Sterically hindered nitriles | Sterically demanding Grignards | Corresponding ketones | Effective with Cu(I) catalysis | [3] |
Experimental Protocol: General Procedure for Ketone Synthesis from a Nitrile
To a solution of the nitrile (1.0 equiv) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, the Grignard reagent (1.1-1.2 equiv) is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for a period of time (typically 1-12 hours). Upon completion, the reaction is carefully quenched with aqueous acid (e.g., 1 M HCl) and stirred until the intermediate imine is fully hydrolyzed. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation or column chromatography.
Acyl Chlorides with Organocuprates (Gilman Reagents)
Acyl chlorides are highly reactive carboxylic acid derivatives. While strong organometallic reagents like Grignards lead to over-addition to form tertiary alcohols, less reactive organocuprates (Gilman reagents) react selectively with acyl chlorides to afford ketones in good yields.[6][7][8][9]
Reaction Selectivity:
Caption: Selective ketone synthesis using an acyl chloride and a Gilman reagent.
Quantitative Data: Synthesis of Ketones from Acyl Chlorides
| Acyl Chloride | Organocuprate | Product | Yield (%) | Reference |
| Various aromatic and aliphatic | Various dialkyl and diaryl cuprates | Corresponding ketones | Generally good to excellent | [6][7] |
Experimental Protocol: General Procedure for Ketone Synthesis from an Acyl Chloride
A solution of an organolithium reagent (2.0 equiv) in an anhydrous ether solvent is added to a suspension of copper(I) iodide (1.0 equiv) at a low temperature (e.g., -78 °C) under an inert atmosphere to form the Gilman reagent. After a brief period of stirring, the acyl chloride (1.0 equiv), dissolved in an anhydrous ether solvent, is added dropwise to the freshly prepared organocuprate solution. The reaction is stirred at low temperature for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic phase is washed, dried, and concentrated. Purification is performed by chromatography or distillation.
N-Acylazetidines with Organometallic Reagents
N-acylazetidines have emerged as highly effective, bench-stable alternatives to Weinreb amides.[2][10][11][12] The ring strain and pyramidalization of the amide nitrogen enhance the reactivity of the carbonyl group. The reaction with organometallic reagents proceeds through a stable tetrahedral intermediate, ensuring high chemoselectivity for the ketone product, even with an excess of the nucleophile.[2]
Reaction Mechanism:
Caption: Ketone synthesis via N-acylazetidines.
Quantitative Data: Synthesis of Ketones from N-Acylazetidines
| N-Acylazetidine | Organolithium Reagent | Selectivity (Ketone:Alcohol) | Yield (%) | Reference |
| N-Benzoylazetidine | PhLi | >95:5 | High | [2] |
| N-Pivaloylazetidine | n-BuLi | >95:5 | High | [2] |
| Various | Various | >95:5 | Good to excellent | [2] |
Experimental Protocol: General Procedure for Ketone Synthesis from an N-Acylazetidine
To a solution of the N-acylazetidine (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, the organolithium reagent (3.0 equiv) is added dropwise. The reaction is stirred at this temperature for a specified time. The reaction is then quenched by the slow addition of 1 M HCl. The mixture is extracted with diethyl ether, and the combined organic layers are dried, filtered, and concentrated. The selectivity, conversion, and yield can be determined by ¹H NMR and GC-MS analysis of the crude product using an internal standard. Purification is achieved by column chromatography on silica gel.[2]
Decarboxylative Cross-Coupling Reactions
Modern transition-metal-catalyzed methods have enabled the synthesis of ketones from abundant carboxylic acids via decarboxylative coupling. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.
A recently developed method allows for the direct deoxygenative cross-coupling of carboxylic acids and alcohols to form dialkyl ketones.[13] This reaction utilizes a photoredox catalyst in conjunction with a nickel catalyst.
Catalytic Cycle Overview:
Caption: Dual catalytic cycle for decarboxylative ketone synthesis.
Quantitative Data: Decarboxylative Coupling of Carboxylic Acids and Alcohols
| Carboxylic Acid | Alcohol | Yield (%) | Reference |
| Adamantane-1-carboxylic acid | 1-(4-Methoxyphenyl)ethanol | 85 | [13] |
| Cyclohexanecarboxylic acid | Cyclohexanol | 78 | [13] |
| 4-Phenylbutanoic acid | 1-Phenylethanol | 72 | [13] |
Experimental Protocol: General Procedure for Photoredox/Nickel-Catalyzed Decarboxylative Coupling
In a nitrogen-filled glovebox, an oven-dried vial is charged with the carboxylic acid (0.3 mmol), an iridium photocatalyst (1 mol%), NiBr₂·DME (10 mol%), a ligand (15 mol%), and Cs₂CO₃ (0.45 mmol). A separate vial is charged with the alcohol (0.42 mmol), K₂CO₃ (1.3 equiv), and a tertiary amine (1.5 mmol) in dioxane. To the first vial, DMA (3 mL) is added, and to the second, pyridine (1.4 equiv) and Boc₂O (1.3 equiv) are added. The contents of the second vial are transferred to the first. The reaction vial is sealed and irradiated with blue LEDs for a specified time. After the reaction, the mixture is worked up by extraction and purified by chromatography.[13]
Synergistic photoredox and nickel catalysis can also effect the direct decarboxylative arylation of α-oxo acids to furnish aryl ketones.[14] This method provides rapid access to a variety of ketone structures from simple precursors.
Quantitative Data: Decarboxylative Arylation of α-Oxo Acids
| α-Oxo Acid | Aryl Halide | Yield (%) | Reference |
| Phenylglyoxylic acid | 4-Bromoanisole | 92 | [14] |
| Cyclopropylglyoxylic acid | 4-Bromobenzonitrile | 88 | [14] |
| Pyruvic acid | 4-Bromoanisole | 57 | [14] |
Conclusion
The synthesis of ketones is a well-developed field with a diverse array of reliable methods. While the Weinreb amide remains a highly dependable choice, the alternatives presented here offer compelling advantages for specific applications. The reaction of organometallics with nitriles and the use of organocuprates with acyl chlorides are classic, robust methods. More contemporary approaches, such as the use of N-acylazetidines and various decarboxylative coupling strategies, provide access to ketones under mild conditions with excellent functional group tolerance, often from readily available starting materials. A thorough consideration of the substrate, desired functionality, and available reagents will guide the synthetic chemist in selecting the optimal path to the target ketone.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
- 12. Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines (2016) | Chengwei Liu | 78 Citations [scispace.com]
- 13. Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Proper Disposal of N-methoxy-N,4-dimethylbenzamide: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of N-methoxy-N,4-dimethylbenzamide (CAS No. 122334-36-5), a compound commonly used in research and development. Adherence to these procedural steps is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The primary disposal method for this compound and its associated waste is through a licensed professional waste disposal service.
Immediate Safety Protocols & Hazard Identification
This compound is classified as a skin and eye irritant.[1][2] All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes and contact with the chemical.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation.[2] |
| Protective Clothing | Standard laboratory coat. | Protects skin and clothing from contamination.[2] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | Minimizes the potential for inhalation of any vapors or mists. |
| Hygiene | Wash hands thoroughly after handling.[2][3] | Prevents accidental ingestion and secondary contamination. |
Step-by-Step Disposal and Waste Management Protocol
Disposal of this compound must be managed as a hazardous chemical waste stream. At no point should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the first step in safe disposal.
-
Designate a specific waste container exclusively for this compound and materials contaminated with it.
-
Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[1]
-
Keep aqueous and non-aqueous waste streams separate unless the experiment dictates otherwise.
Step 2: Container Selection and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Container Integrity: Use a chemically compatible container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[2]
-
Labeling: The moment waste is first added, the container must be labeled. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The accumulation start date (the date the first waste is added).
-
A clear description of the contents (e.g., "Solid this compound," "Aqueous solution containing this compound," or "Contaminated labware").
-
An indication of the hazards (e.g., "Irritant").
-
Step 3: Accumulation and Storage
Waste containers must be stored safely pending pickup by a disposal service.
-
Storage Location: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to keep the waste container within a secondary container (such as a larger tub or bin) to contain any potential leaks.
-
Closure: Keep the waste container closed at all times except when adding waste.[2]
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with this compound must be treated as hazardous waste.
-
Personal Protective Equipment: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed bag or container and disposed of as hazardous waste.
-
Labware: Contaminated glassware or plasticware should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After thorough decontamination, the labware can be washed for reuse or disposed of according to institutional guidelines.
-
Spill Cleanup Materials: Absorbent materials (e.g., vermiculite, sand) used to clean up spills of this compound must be collected, placed in a sealed container, and labeled as hazardous waste for disposal.[3]
Step 5: Arranging for Final Disposal
-
Contact Professionals: Disposal must be handled by a licensed and certified chemical waste disposal company.[2][4] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to treat or neutralize the chemical waste yourself unless it is a documented and approved institutional procedure.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess and Equip: Before attempting cleanup, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial spill pillows to dike the spill and prevent it from spreading.[3] Do not allow the material to enter drains.[2]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container. Label the container as hazardous waste with a description of the contents.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-methoxy-N,4-dimethylbenzamide
This guide provides crucial safety and logistical information for the handling and disposal of N-methoxy-N,4-dimethylbenzamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is classified as a substance that causes skin and serious eye irritation.[1][2] Proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1][3][4] | Protects against splashes and dust particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required.[1][3] | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust or aerosols are generated.[3] | Protects against the inhalation of harmful dust or vapors. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger-scale operations, additional protective clothing may be necessary.[3] | Provides overall protection from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational plan is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Before beginning work, inspect all PPE for integrity.[5]
-
Keep the container of this compound tightly closed when not in use.[1][3]
2. Handling the Chemical:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
When transferring the chemical, do so carefully to minimize the creation of airborne dust or aerosols.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]
3. Storage:
-
Store the chemical in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly sealed to prevent contamination and moisture absorption.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency First Aid Procedures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4] |
Disposal Plan
All chemical waste, including this compound and any contaminated materials (e.g., gloves, absorbent pads), must be disposed of in accordance with local, state, and federal regulations.[1]
-
Waste Collection: Collect all waste in a designated and properly labeled hazardous waste container. The container must be compatible with the chemical and kept securely closed.[3]
-
Disposal: Entrust the disposal to a licensed waste disposal company.[1] Do not dispose of this chemical down the drain or in general waste streams.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
